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Core Science & Biosynthesis

Foundational

2-Chloro-4-nitro-1H-indole: A Technical Guide to Chemical Properties, Synthesis, and Drug Development Applications

Executive Summary As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that require precise orthogonal functionalization. 2-Chloro-4-nitro-1H-indole is a prime example of such a scaffold. Char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that require precise orthogonal functionalization. 2-Chloro-4-nitro-1H-indole is a prime example of such a scaffold. Characterized by an electron-withdrawing nitro group at the C4 position and a reactive chlorine atom at the C2 position, this fused bicyclic system is highly valued in pharmaceutical development. This whitepaper provides a rigorous analysis of its physicochemical properties, mechanistic synthesis pathways, and its emerging role as a prodrug in oncology and antimicrobial research.

Chemical Identity & Physicochemical Data

Understanding the baseline physical properties of 2-chloro-4-nitro-1H-indole is the first step in designing compatible reaction conditions and biological assays. The compound's structural features dictate its solubility profile and thermal stability, which are critical parameters for downstream purification and formulation[1].

Table 1: Quantitative Chemical and Physical Properties
PropertyValue
Chemical Name 2-Chloro-4-nitro-1H-indole
CAS Number 1934634-61-3[2]
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol [1]
MDL Number MFCD29760710[3]
Structural Class Heterocyclic / Indole Derivative[4]
Key Functional Groups C2-Chloro (Electrophilic substitution handle)C4-Nitro (Bioreducible pharmacophore)[1]

Mechanistic Pathways & Orthogonal Reactivity

The true value of 2-chloro-4-nitro-1H-indole lies in its orthogonal reactivity. The C2 and C4 positions can be manipulated independently, allowing for the modular assembly of complex bioactive molecules.

Regioselective Synthesis via Nitration

The primary synthetic route to this compound involves the regioselective nitration of 2-chloroindole. The C2-chlorine atom exerts an inductive electron-withdrawing effect, slightly deactivating the pyrrole ring, which directs the incoming nitronium ion ( NO2+​ ) toward the benzenoid ring.

Causality in Synthesis: Temperature control is the most critical variable in this reaction. The nitration must be strictly maintained below 50 °C[4]. Exceeding this thermal threshold leads to the oxidative degradation of the electron-rich indole core and promotes non-selective polysubstitution, drastically reducing the yield of the desired C4-nitro isomer.

SynthesisWorkflow A 2-Chloroindole (Precursor) C Electrophilic Aromatic Substitution (< 50°C) A->C B Nitrating Mixture (HNO3 / H2SO4) B->C D Crude Mixture (Isomer Separation) C->D Regioselective Nitration E Recrystallization (EtOH/MeOH) D->E Quench & Filter F 2-Chloro-4-nitro-1H-indole (Target Compound) E->F Yield Optimization

Fig 1: Synthesis workflow for 2-chloro-4-nitro-1H-indole emphasizing thermal control.

Pharmacological Potential: Bioreduction & Cytotoxicity

In drug development, the C4-nitro group acts as a potent prodrug trigger. The mechanism of action relies on cellular nitroreductases, which catalyze the bioreduction of the nitro group into highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates[1].

Causality in Pharmacology: Because these reactive intermediates are highly electrophilic, they rapidly form covalent bonds with nucleophilic sites on cellular DNA and proteins. This targeted alkylation disrupts cellular function and induces cytotoxic effects (apoptosis), making the compound a highly valuable scaffold in the design of targeted antitumor and antimicrobial agents[4].

Bioreduction A 2-Chloro-4-nitro-1H-indole (Prodrug Scaffold) B Cellular Nitroreductases (Enzymatic Activation) A->B Cellular Uptake C Nitroso / Hydroxylamine Intermediates B->C Bioreduction (-NO2 to -NHOH) D Electrophilic Attack on DNA & Proteins C->D Covalent Binding E Targeted Cytotoxicity (Apoptosis) D->E Cell Death Pathway

Fig 2: Nitroreductase-mediated bioreduction pathway leading to targeted cytotoxicity.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every experimental workflow must include internal controls that validate the success of the procedure in real-time. Below are field-proven protocols for working with 2-chloro-4-nitro-1H-indole.

Protocol 1: Regioselective Nitration of 2-Chloroindole

This protocol optimizes the yield of the C4-nitro isomer while suppressing over-oxidation[4].

  • Preparation: Dissolve 2-chloroindole (1.0 eq) in concentrated sulfuric acid at 0 °C under an inert argon atmosphere.

  • Reagent Addition: Slowly add a pre-cooled nitrating mixture (concentrated HNO3​ / H2​SO4​ ) dropwise.

  • Thermal Control: Maintain the reaction temperature strictly between 0 °C and 5 °C during addition, then allow it to warm to room temperature (never exceeding 50 °C)[4].

  • Self-Validation Checkpoint (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is self-validating when the higher-Rf starting material spot completely disappears, confirming full conversion before quenching.

  • Quenching & Isolation: Pour the mixture over crushed ice to precipitate the crude product. Filter and wash with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol or methanol to isolate the pure 2-chloro-4-nitro-1H-indole[4].

Protocol 2: In Vitro Nitroreductase-Mediated Cytotoxicity Assay

This assay proves that the compound's cytotoxicity is specifically driven by enzymatic bioreduction rather than general chemical toxicity[1].

  • Cell Seeding: Plate wild-type (nitroreductase-positive) cancer cells and a nitroreductase-knockout (negative control) cell line in 96-well plates at 5×103 cells/well.

  • Compound Administration: Treat both cell lines with a serial dilution of 2-chloro-4-nitro-1H-indole (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.5%).

  • Incubation: Incubate for 72 hours at 37 °C in a 5% CO2​ atmosphere.

  • Viability Quantification: Add MTT reagent to each well, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Self-Validation Checkpoint (Mechanistic Proof): Compare the IC50​ values between the two cell lines. If the compound is highly toxic to the wild-type cells but shows minimal toxicity in the knockout line, the system successfully validates that cytotoxicity is exclusively mediated by the bioreduction of the C4-nitro group.

References

  • Buy 2-Chloro-4-nitro-1H-indole (EVT-12034844)
  • Source: molcore.
  • Buy 2-Chloro-4-nitro-1H-indole (EVT-12034844) - EvitaChem (Cytotoxicity & Synthesis)
  • Source: accelachem.

Sources

Exploratory

2-Chloro-4-nitro-1H-indole: Molecular Architecture, Electronic Dynamics, and NMR Spectroscopic Profiling

Executive Summary In contemporary drug discovery and heterocyclic synthesis, 2-Chloro-4-nitro-1H-indole (CAS: 1934634-61-3) serves as a highly functionalized, bifunctional building block[1]. The precise arrangement of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and heterocyclic synthesis, 2-Chloro-4-nitro-1H-indole (CAS: 1934634-61-3) serves as a highly functionalized, bifunctional building block[1]. The precise arrangement of a halogen at the C2 position and a nitro group at the C4 position creates a unique "push-pull" electronic environment across the indole scaffold. This in-depth technical guide deconstructs the molecular structure, elucidates the causality behind its Nuclear Magnetic Resonance (NMR) spectral features, and provides a self-validating experimental protocol for robust analytical characterization.

Molecular Architecture & Electronic Dynamics

The reactivity and spectral signature of 2-Chloro-4-nitro-1H-indole are dictated by the competing electronic effects of its substituents. Understanding these dynamics is critical for predicting both its behavior in synthesis and its chemical shifts in NMR spectroscopy.

  • The Indole Core: Inherently electron-rich, the bicyclic indole system typically undergoes electrophilic aromatic substitution. However, the introduction of specific functional groups drastically alters this profile.

  • C4-Nitro Group (-I, -M Effects): The nitro group at the C4 position is a powerful electron-withdrawing moiety. Through both inductive (-I) and resonance (-M) effects, it severely depletes electron density from the aromatic ring[2]. This creates a strong magnetic anisotropic deshielding zone, particularly affecting the adjacent ortho proton (H-5).

  • C2-Chlorine Atom (-I, +M Effects): The chlorine atom exerts an inductive withdrawal (-I) but can donate lone-pair electron density back into the ring via resonance (+M). Because the C4-nitro group activates the ring by lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy, the C2-chlorine becomes an excellent leaving group, making the molecule highly susceptible to3[3].

ElectronicEffects Molecule 2-Chloro-4-nitro-1H-indole Indole Indole Scaffold (Aromatic System) Molecule->Indole C2 C2-Chlorine (-I, +M Effects) Molecule->C2 C4 C4-Nitro (-I, -M Effects) Molecule->C4 React SNAr Reactivity (C2 Activation) C2->React Leaving group NMR Anisotropic Deshielding (H-5 Downfield Shift) C4->NMR Deshields ortho protons C4->React Lowers LUMO

Caption: Logical flow of substituent electronic effects on NMR shifts and SNAr reactivity.

NMR Spectroscopic Profiling: Predictive & Empirical Analysis

As a Senior Application Scientist, I approach NMR not just as a fingerprinting tool, but as a map of electron density. The spectral data for 2-Chloro-4-nitro-1H-indole can be accurately deduced by synthesizing baseline data from 2[2] and 4[4] analogues.

¹H NMR Causality & Signal Assignment
  • H-1 (NH): The combined electron-withdrawing nature of the Cl and NO₂ groups leaves the NH proton highly deshielded. In a polar aprotic solvent like DMSO-d6, it appears as a broad singlet >12.0 ppm due to hydrogen bonding and reduced exchange rates.

  • H-5 (The Anisotropic Victim): Positioned directly ortho to the nitro group, H-5 experiences severe magnetic anisotropy. This pushes its signal far downfield (~8.10 ppm), appearing as a clean doublet (J ≈ 8.0 Hz)[5].

  • H-3: Isolated between the C2-Cl and the bridgehead carbon, H-3 lacks adjacent protons for standard vicinal coupling. It appears as a sharp singlet at ~6.90 ppm.

  • H-6 & H-7: H-6 appears as a pseudo-triplet (~7.40 ppm) due to equal coupling with H-5 and H-7, while H-7 appears as a doublet (~7.70 ppm).

¹³C NMR Causality

The quaternary carbons (C2 and C4) are heavily deshielded by their respective heteroatoms. C4 shifts to ~141 ppm, while C2 shifts to ~130 ppm. Conversely, C3 remains relatively shielded (~103 ppm) due to the resonance contribution (+M) from the indole nitrogen.

Structured Data Presentation

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (NH) 12.20 - 12.50Broad Singlet (br s)-1H
H-5 8.05 - 8.15Doublet (d)8.01H
H-7 7.65 - 7.75Doublet (d)8.01H
H-6 7.35 - 7.45Pseudo-Triplet (t)8.01H
H-3 6.85 - 6.95Singlet (s)-1H

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d6)

Carbon PositionChemical Shift (δ, ppm)TypeElectronic Environment Causality
C-4 140.0 - 142.0CqStrongly deshielded by attached -NO₂ group
C-7a 136.0 - 138.0CqAromatic bridgehead adjacent to nitrogen
C-2 128.0 - 131.0CqDeshielded by inductive effect of -Cl
C-6 123.0 - 125.0CHMeta to -NO₂ group
C-5 118.0 - 120.0CHOrtho to -NO₂ group
C-3a 117.0 - 119.0CqAromatic bridgehead
C-7 112.0 - 114.0CHPara to -NO₂ group
C-3 102.0 - 105.0CHShielded by indole nitrogen (+M effect)

Self-Validating Experimental Protocol: NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, an analytical protocol must be self-validating. The following workflow guarantees quantitative reliability and structural confirmation for halogenated nitroindoles[5].

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality):

    • Action: Dissolve 15-20 mg of 2-Chloro-4-nitro-1H-indole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: Nitroindoles often exhibit poor solubility in CDCl₃. DMSO-d6 ensures complete dissolution and prevents the rapid chemical exchange of the NH proton, allowing the H-1 signal to be clearly resolved.

  • Instrument Calibration (Tuning & Shimming):

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated probe tuning and matching (ATM), followed by gradient shimming (e.g., TopShim).

    • Causality: Halogenated aromatics can cause slight magnetic susceptibility variations. Precise shimming ensures the H-6 pseudo-triplet is resolved from overlapping doublets.

  • 1D ¹H and ¹³C Acquisition (Relaxation Causality):

    • Action: Acquire the ¹H spectrum with standard parameters (ns=16). For the ¹³C spectrum, increase the relaxation delay (D1) to 2.5 seconds (ns=512 to 1024).

    • Causality: Quaternary carbons (C2, C4, C3a, C7a) lack attached protons to facilitate dipole-dipole relaxation. An extended D1 ensures these carbons fully relax between pulses, preventing their signals from disappearing into the baseline.

  • 2D Validation (The Self-Validating Step):

    • Action: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Causality: To definitively distinguish H-5 from H-7 (both are doublets), analyze the NOESY spectrum. H-7 will show a spatial NOE cross-peak with the NH proton (H-1), whereas H-5 will not. Furthermore, HMBC will show a strong ³J correlation from H-5 to the highly deshielded C-4 quaternary carbon, validating the entire assignment system.

NMRWorkflow S1 Sample Prep (15mg in DMSO-d6) S2 Probe Tuning & Shimming (Optimize Line Width) S1->S2 S3 1D & 2D Acquisition (Extended D1 for 13C) S2->S3 S4 Fourier Transform & Phase Correction S3->S4 S5 Peak Assignment via HMBC/NOESY Validation S4->S5

Caption: Self-validating NMR acquisition workflow ensuring quantitative quaternary carbon detection.

References

  • MolCore Chemical Database.1934634-61-3 | 2-Chloro-4-nitro-1H-indole. Retrieved March 26, 2026.
  • ChemRxiv.Cine Substitution of N-Sulfonylindoles. (Mechanistic SNAr data for 2-chloroindoles).
  • ChemicalBook.4-Nitroindole(4769-97-5) 1H NMR spectrum.
  • PubChem (NIH).2-chloro-1H-indole | C8H6ClN | 13C NMR Spectra.
  • University of Bologna (Unibo) / MDPI.Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA.

Sources

Foundational

mechanism of action of 2-Chloro-4-nitro-1H-indole derivatives

An in-depth technical analysis of 2-Chloro-4-nitro-1H-indole derivatives requires a fundamental understanding of how its bifunctional scaffold bridges organic synthesis and targeted pharmacology. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-Chloro-4-nitro-1H-indole derivatives requires a fundamental understanding of how its bifunctional scaffold bridges organic synthesis and targeted pharmacology. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical reactivity, elucidate the dual-targeted mechanisms of action (MoA) in oncology and infectious diseases, and provide self-validating experimental protocols for drug development professionals.

Scaffold Architecture and Chemical Reactivity

The therapeutic versatility of 2-Chloro-4-nitro-1H-indole stems from its unique electronic topography. The molecule possesses two highly programmable sites:

  • The C2-Chloro Group: Acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions. The electron-withdrawing nature of the adjacent 4-nitro group severely depletes electron density at the C2 position, lowering the activation energy required for nucleophilic attack (1[1]).

  • The C4-Nitro Group: Serves as a "bioreductive trigger." In normoxic (healthy) tissues, the nitro group remains sterically stable and chemically inert. However, in highly reducing environments—such as the hypoxic cores of solid tumors or within specific bacterial strains—it undergoes enzymatic reduction to highly reactive nitroso and hydroxylamine species (2[2]).

G core 2-Chloro-4-nitro-1H-indole snar C2: Nucleophilic Aromatic Substitution (SNAr) core->snar biored C4: Bioreductive Activation (Nitroreductase) core->biored deriv1 Kinase/Topoisomerase Inhibitors (Stable Scaffolds) snar->deriv1 deriv2 Reactive Hydroxylamines (DNA Alkylation / ROS) biored->deriv2

Fig 1: Bifunctional reactivity logic of 2-Chloro-4-nitro-1H-indole in drug design.

Mechanisms of Action in Oncology

The development of indole derivatives into anticancer agents leverages two distinct mechanistic pathways: targeted kinase inhibition and hypoxia-activated prodrug (HAP) activation.

Hypoxia-Activated Bioreduction

Solid tumors frequently outgrow their vascular supply, creating hypoxic microenvironments. 4-Nitroindole derivatives exploit this by acting as prodrugs. Under hypoxic conditions, human nitroreductases (e.g., AKR1C3) catalyze the step-wise reduction of the C4-nitro group. The resulting hydroxylamine intermediates are potent electrophiles that rapidly intercalate and alkylate DNA, leading to fatal double-strand breaks and apoptosis (3[3]).

G2 prodrug Nitroindole Prodrug hypoxia Hypoxic Tumor Microenvironment prodrug->hypoxia ntr Nitroreductase (NTR) + NAD(P)H hypoxia->ntr intermediate Nitroso / Hydroxylamine Intermediates ntr->intermediate dna DNA Cleavage & Crosslinking intermediate->dna apoptosis Target Cell Apoptosis dna->apoptosis

Fig 2: Hypoxia-activated bioreductive pathway of nitroindole prodrugs.

Kinase Inhibition and Tubulin Modulation

Derivatives synthesized via C2-substitution (e.g., quinazoline-chalcone indoles) exhibit potent antiproliferative activity by binding to the colchicine site of tubulin, preventing microtubule polymerization during the G2/M phase (4[4]). Furthermore, specific modifications yield compounds that act as competitive inhibitors of the ATP-binding site in cyclin-dependent kinase 2 (CDK2) and the PI3K/Akt/mTOR pathway, effectively halting tumor progression (5[5]).

Mechanisms of Action in Infectious Diseases

In the realm of antimicrobial development, 2-chloro-4-nitro-1H-indole derivatives exhibit an unexpected, highly effective dual mode of action , making them prime candidates for combating multidrug-resistant (MDR) pathogens like MRSA and Mycobacterium tuberculosis.

  • Topoisomerase IV Inhibition: Indole-based conjugates directly inhibit bacterial topoisomerase IV, an essential enzyme for DNA decatenation during replication, mirroring the efficacy of fluoroquinolones like ciprofloxacin (6[6]).

  • Promiscuous Bacterial Nitroreductase Activation: Bacterial enzymes, such as the chloramphenicol nitroreductase (CNR) found in Haemophilus influenzae, promiscuously reduce the C4-nitro group. This localized bioactivation generates intracellular reactive oxygen species (ROS) that destroy bacterial proteins and DNA from within (7[7]).

  • NorA Efflux Pump Blockade: Indole derivatives have been identified as potent inhibitors of the NorA efflux pump in S. aureus, effectively restoring the susceptibility of resistant strains to standard antibiotics (8[8]).

G3 agent Indole-based Antimicrobial topo Topoisomerase IV Inhibition agent->topo ntr_act Bacterial NTR Bioactivation agent->ntr_act efflux NorA Efflux Pump Blockade agent->efflux death Bacterial Cell Death (Overcomes Resistance) topo->death ntr_act->death efflux->death

Fig 3: Dual-targeted antimicrobial mechanism overcoming bacterial resistance.

Quantitative Efficacy Data

The structural tuning of the C2 and C4 positions yields profound shifts in bioactivity. The following table synthesizes the quantitative efficacy of various indole derivatives across therapeutic targets:

Derivative Class / ModificationPrimary Target / Cell LineEfficacy MetricReference Standard Comparison
Quinazoline-chalcone Indoles K-562 (Leukemia), MCF7 (Breast)GI₅₀: 0.622 – 1.81 µM10-fold higher cytotoxicity than Doxorubicin
5-Nitroindole-2,3-diones CDK2 (MDA-MB-435 Melanoma)IC₅₀: 0.67 µMComparable to Roscovitine (0.64 µM)
Thieno[3,2-b]indoles M. tuberculosis (MDR-TB)MIC: 0.4 µg/mLSuperior to standard first-line therapies
N-substituted 6-nitro-indoles MRSA / S. aureusMIC: 2.0 – 16.0 µg/mLEquivalent to Ciprofloxacin (8-16 µg/mL)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include intrinsic controls that confirm causality rather than mere correlation.

Protocol 1: C2-Nucleophilic Aromatic Substitution (SNAr) Library Generation

Causality: The electron-withdrawing C4-nitro group activates the C2-chloro position. By using a non-nucleophilic organic base (DBU), we prevent base-mediated side reactions, ensuring the nucleophile exclusively attacks the C2 carbon.

  • Preparation: Dissolve 1.0 eq of 2-chloro-4-nitro-1H-indole in anhydrous DMF (0.2 M concentration) under an inert Argon atmosphere to prevent oxidative degradation.

  • Activation: Add 1.5 eq of the desired nucleophile (e.g., an aromatic amine or thiol) followed by 2.0 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Validation Check: The presence of a deep chromic shift indicates the formation of the highly conjugated C2-substituted indole. Quench with ice water; the product will precipitate. Filter and recrystallize from ethanol.

Protocol 2: In Vitro Hypoxia-Activated Cytotoxicity Assay

Causality: To prove that cell death is specifically driven by the bioreduction of the C4-nitro group, the assay must demonstrate a high Hypoxia Cytotoxicity Ratio (HCR). If the drug kills equally in normoxia and hypoxia, the mechanism is off-target.

  • Cell Seeding: Seed target cancer cells (e.g., A549 or HeLa) in two identical 96-well plates at 5×103 cells/well. Allow 24 hours for adherence.

  • Treatment: Treat both plates with a serial dilution of the nitroindole derivative (0.1 nM to 100 µM).

  • Environmental Segregation:

    • Plate A (Normoxia Control): Incubate at 37°C in a standard 21% O2​ , 5% CO2​ incubator.

    • Plate B (Hypoxia Test): Incubate at 37°C in an anaerobic chamber calibrated to <0.1% O2​ , 5% CO2​ , and 95% N2​ .

  • Viability Readout: After 72 hours, assess cell viability using an MTT or CellTiter-Glo assay.

  • Validation Calculation: Calculate the IC50​ for both plates. The HCR is defined as (IC50​ Normoxia)/(IC50​ Hypoxia) . An HCR > 10 definitively validates the C4-nitro bioreductive mechanism.

References

  • EvitaChem.Buy 2-Chloro-4-nitro-1H-indole (EVT-12034844) - Synthesis and Properties.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsbTMmnwMpdNBr4S67OThbV8aGgQI8Ieg60K6sK7z9obQ0mQvUetL7FHB1jbRHDmbAXv-YSw_rPSnbAc-DPnPcCIis3mw8joCrQXJzXFA6wel8ldvZx88cz4id4NdKZjQRiDoR5uQxFgg=]
  • RSC Publishing.Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbA2POBuizs5bExdD56jGCRCGggOLblm91hcUO2WZObN3UnXiaxVGNXS6TlwnS4w-BA4dPiiGhl1VwyOTscvN3uTvkNHMw0vr7tsWZTZONs7zdmp9fc0RgYkcN4o518XZRY_Gyi0N-8vVSmHxa93e6MYFGSQ-qYYC3vOW4]
  • BenchChem.Anticancer properties of indole derivatives synthesized from (2-Chloro-4-iodophenyl)hydrazine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2vUJFAMpLQO58zaMPyUSn2IxQghd9LsLeflUySnOIx1KgzSP9kqPUoSvvFG_c1Q7SUlPrKLWpZyGLlgAz0P6bLn-30pGT82GgUO--aRb_yyUqNmta3DJqiqz0D7ImTE8sA9AHUpqeY0qGJIeEp_iizNnSuchSw8NGaTf0RMGNvOLS0-Q6IVQTrM9eXZK3s_3SBiWh3RbAFHjFR4Xvkfm3Izxtr8rZdprUh5sNgGYUGJsj9wrDBytQ-Q==]
  • PMC / NIH.Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhPHXQuensBSlwl56JYS6xC8k_-pwMmELdfNKEqU8wxar9mhQP4kqZi59dfyLW8WxnZsUgYZvJi1b2SFgueRSyatdt7ztJ-2Br46c2PkvOjbY9KKxKsE6CyTdrOMhjNhNKOZt2aBnTYnItzZU=]
  • BenchChem.Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUxm-rzuUS4p-uJUGwj55slLriKMPlhBXAtuA7GVBokH8j5snGb3JTLlpyV_cl3e2tEZZ4ptCyN7-HrYe3Vfst1eHRwEYZZtjHS9yL8qIcFGkmsVyMe4QVC0ysw1tstzOdJKPk2koYUGximm228BbU-97MxjeXbg8eDaIJWZ60sz8A7I623Gu384SRcWB6bJmdT4iUt84pbtXCDexwUeZME5DeWACWubD5N8ZskjtqwW8e3eSc]
  • ChemRxiv.Cine Substitution of N-Sulfonylindoles (SNAr Reaction on N-Protected 2-Chloroindoles).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvFe7IeQ6KOY28Vj6yGtvrAyDOvdsdn7uPwvNZTaWhLY5UyFOAnhAy2XvXaUqk3abpL6lslFRQ98TfO2MAdM8YUB5rrwM0GCfy2sL_553qrkPubuonrwvPNnvM2fdRuqKp0HUQ3rtVAByMRAu1aL9d9s35]
  • PMC / NIH.Investigating the promiscuity of the chloramphenicol nitroreductase from Haemophilus influenzae towards the reduction of 4-nitrobenzene derivatives.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRi9EcmJjl-eBNiG3ax-8Gj5DrGN-UUKtiYdU2OWDwQJqL6anP0UMk8J2xeGsf00csfM52-b2R1c5ZWXPkUV24cpr3NIwhTdpkLGv2P3rK-fW0MI7kY_biMlzCitIVXoB4SANaoFB9885EVA==]
  • ACS Publications.Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCkddEoG6qoJOXUhBm2axx4S-loFMuUH0eQPgaMIoI74eWrcHf1syDmEmWTx06y0S1sWW2rX2wbiDvLf29gUZ1_0kkcY_TMxINlfyWbFVcotI0N0SnKbA45wy0Qhbr7H3boWSh0noyiqcBA7n2]

Sources

Exploratory

An In-Depth Technical Guide to the Crystallographic Analysis of 2-Chloro-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals Foreword: From Synthesis to Three-Dimensional Structure Part 1: The Foundation - Synthesis and Purification The journey to a crystal structure begins with t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Synthesis to Three-Dimensional Structure

Part 1: The Foundation - Synthesis and Purification

The journey to a crystal structure begins with the synthesis of the target compound. 2-Chloro-4-nitro-1H-indole is typically synthesized via the nitration of 2-chloroindole.[1] The process involves treating 2-chloroindole with a nitrating agent, such as a mixture of concentrated sulfuric and nitric acids, under carefully controlled temperature conditions to favor nitration at the 4-position of the indole ring.[1]

Post-synthesis, purification is critical. The presence of impurities can significantly hinder crystallization. Standard purification techniques for indole derivatives include:

  • Recrystallization: This is a highly effective method for purifying solid compounds.[2] Solvents like ethanol or methanol are often employed for this purpose.[1] The choice of solvent is crucial and may require screening to find the optimal conditions for yielding high-purity crystals.

  • Column Chromatography: For separating the desired product from closely related byproducts or unreacted starting materials, column chromatography is a powerful tool.[2] A variety of stationary and mobile phases can be used, depending on the polarity of the compounds to be separated.

The purity of the final compound should be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding to crystallization.

Part 2: The Art of Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in structure determination.[3] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form. Several techniques can be employed to achieve this for small organic molecules like 2-Chloro-4-nitro-1H-indole:

Experimental Protocol: Crystallization of 2-Chloro-4-nitro-1H-indole

  • Solvent Selection:

    • Begin by testing the solubility of the purified 2-Chloro-4-nitro-1H-indole in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature but moderately soluble upon heating.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near-saturation in a small vial.

    • Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The gradual decrease in solubility can promote crystal growth.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a good solvent and place a small drop on a siliconized glass coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is insoluble). The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the poor solvent.

  • Layering:

    • Carefully layer a solution of the compound in a dense, good solvent at the bottom of a narrow tube.

    • Gently add a less dense, poor solvent on top to create a distinct interface. Crystals may form at the interface as the solvents slowly mix.

For challenging cases, advanced techniques such as the use of crystalline sponges or co-crystallization with another molecule can be explored.[3][4]

Part 3: Unveiling the Structure - Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[5][6] This powerful technique provides detailed information about the atomic arrangement within the crystal.[6]

workflow cluster_experiment Experimental Workflow cluster_computation Computational Workflow crystal Mount Single Crystal diffractometer Place in X-ray Beam crystal->diffractometer Positioning data_collection Rotate Crystal and Collect Diffraction Data diffractometer->data_collection Irradiation indexing Index Diffraction Spots & Determine Unit Cell data_collection->indexing Raw Data integration Integrate Intensities indexing->integration scaling Scale and Merge Data integration->scaling solve Solve Phase Problem (e.g., Direct Methods) scaling->solve refine Refine Atomic Positions & Thermal Parameters solve->refine validate Validate Final Structure refine->validate

Sources

Foundational

Thermodynamic Stability and Phase Transition Dynamics of 2-Chloro-4-nitro-1H-indole: A Comprehensive Technical Guide

Executive Summary In early-stage drug discovery and materials science, the indole scaffold is recognized as a privileged structure. However, the introduction of highly polarized substituents—specifically, a chlorine atom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and materials science, the indole scaffold is recognized as a privileged structure. However, the introduction of highly polarized substituents—specifically, a chlorine atom at the C2 position and a nitro group at the C4 position—fundamentally alters the physicochemical behavior of the molecule.

This whitepaper provides an in-depth technical deconstruction of 2-Chloro-4-nitro-1H-indole (CAS: 1934634-61-3) . Moving beyond basic material safety data, we will explore the causality behind its thermodynamic stability, the structural origins of its melting point, and the self-validating analytical protocols required to accurately characterize its solid-state properties.

Molecular Architecture and Thermodynamic Causality

To understand the thermal behavior of 2-Chloro-4-nitro-1H-indole, we must first analyze the competing electronic effects governing its crystal lattice. The compound possesses a molecular weight of 196.59 g/mol and the chemical formula C8H5ClN2O2. Its thermodynamic stability is dictated by a "push-pull" electronic network across the fused bicyclic system.

  • The 4-Nitro Group (-I, -M Effect): The highly electronegative nitro group at the C4 position withdraws electron density from the π -system through both inductive and resonance effects. This descreens the indole N-H proton, significantly increasing its acidity.

  • The 2-Chloro Group (-I, +M Effect): The chlorine atom exerts an inductive pull but can donate lone-pair electron density back into the pyrrole ring via resonance.

  • Lattice Energy Causality: The increased acidity of the N-H bond, coupled with the strong hydrogen-bond accepting capability of the nitro group's oxygen atoms, creates a robust intermolecular hydrogen-bonding network (N-H O=N). This rigid crystalline packing is the primary driver of the compound's thermodynamic stability and phase transition resistance.

G Indole Indole Core (Electron Rich π-System) Stability Lattice Energy & Thermodynamic Stability Indole->Stability Intermolecular H-Bonding (N-H ··· O-N) Nitro 4-Nitro Group (-I, -M Effect) Nitro->Indole Electron Withdrawal Chloro 2-Chloro Group (-I, +M Effect) Chloro->Indole Inductive Pull / Resonance Push

Figure 1: Electronic substituent effects governing the thermodynamic stability of the indole scaffold.

Furthermore, the synthesis of this compound via the nitration of 2-chloroindole reveals critical stability thresholds. The reaction temperature must be strictly maintained below 50 °C[1]. The causality here is rooted in thermodynamics: the electron-rich indole core is highly susceptible to oxidative degradation. Exceeding this thermal threshold breaches the activation energy for decomposition, leading to irreversible tar formation rather than selective nitration[1].

Phase Transition Dynamics: The Melting Point

While commercial databases frequently list the melting point of 2-Chloro-4-nitro-1H-indole as "expected to be in a moderate range" based on structural analogs[1], as an application scientist, I treat the melting point not as a static integer, but as a dynamic phase transition profile.

Because the compound is generally soluble in organic solvents but exhibits poor aqueous solubility[1], recrystallization from solvents like ethanol or methanol is often used for purification. However, different solvent systems can yield different polymorphs. The melting point ( Tm​ ) will shift depending on the specific crystal lattice formed. For highly hydrogen-bonded, halogenated nitroindoles, the Tm​ typically falls within the 160 °C – 190 °C range. Accurate determination requires rigorous, self-validating thermal analysis to differentiate true melting from early-stage thermal degradation.

Self-Validating Experimental Workflows

To ensure scientific integrity, thermal characterization cannot rely on a single instrument. We must employ an orthogonal, self-validating system where Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) cross-verify each other. For R&D applications, precise storage, handling, and baseline thermal profiling are mandatory[2].

Protocol 1: High-Precision Differential Scanning Calorimetry (DSC)

Objective: Determine the absolute melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ).

  • Calibration: Calibrate the DSC using an Indium standard to ensure precise temperature and heat flow measurements. (Causality: Indium provides a highly reproducible, sharp melting endotherm at 156.6 °C, which is adjacent to our expected target range).

  • Sample Preparation: Weigh exactly 2.0 – 3.0 mg of 2-Chloro-4-nitro-1H-indole into a hermetically sealed aluminum pan. (Causality: Hermetic sealing suppresses the sublimation of the nitroaromatic compound prior to melting, ensuring the endothermic peak strictly represents the solid-to-liquid phase transition).

  • Thermal Cycling (The Self-Validation Step):

    • Heating: Ramp from 25 °C to 200 °C at 10 °C/min.

    • Cooling: Ramp down to 25 °C at 10 °C/min.

    • Re-heating: Ramp back to 200 °C.

    • (Causality: If the melting endotherm appears in the first heat but disappears or shifts drastically in the second heat, the compound has undergone thermal degradation or amorphous glass formation rather than reversible melting).

Protocol 2: Thermogravimetric Analysis (TGA) for Stability Profiling

Objective: Verify that the compound is thermodynamically stable at its melting point and determine the onset of decomposition ( Td​ ).

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min. (Causality: An inert atmosphere prevents oxidative degradation, allowing us to isolate pure thermal decomposition).

  • Ramp Execution: Heat 5.0 mg of the sample in an open platinum pan from ambient to 400 °C at 10 °C/min.

  • Data Cross-Reference: Overlay the TGA mass-loss curve with the DSC heat-flow curve. (Causality: If mass loss > 0.5% occurs before or during the DSC melting endotherm, the compound is thermodynamically unstable at its melting point, and the recorded Tm​ is actually a decomposition temperature).

G A 2-Chloro-4-nitro-1H-indole Sample Preparation B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) B->D E Decomposition Temp (Td) & Mass Loss Profile C->E F Thermodynamic Stability Profiling D->F E->F

Figure 2: Self-validating thermal analysis workflow for determining phase transition and stability.

Quantitative Data Summary

The following table synthesizes the known and empirically modeled physicochemical parameters for 2-Chloro-4-nitro-1H-indole, serving as a baseline for formulation and synthesis scale-up.

ParameterValue / DescriptionAnalytical Method / Source
CAS Number 1934634-61-3Chemical Registry
Molecular Formula C8H5ClN2O2Elemental Analysis
Molecular Weight 196.59 g/mol Mass Spectrometry
Melting Point ( Tm​ ) Moderate-to-high (Predicted: 160–190 °C)DSC (Expected based on analogs)[1]
Aqueous Solubility Poor / Highly LipophilicSolvent Screen[1]
Organic Solubility Soluble (e.g., Methanol, Ethanol, DMSO)Recrystallization Optimization[1]
Chemical Stability Stable under ambient; sensitive to strong acids/basesIsothermal Microcalorimetry[1]
Synthesis Thermal Limit < 50 °C during nitrationReaction Calorimetry[1]

References

  • Title: 1934634-61-3 | 2-Chloro-4-nitro-1H-indole | Source: bldpharm.
  • Title: 1934634-61-3, 2-Chloro-4-nitro-1H-indole | Source: accelachem.
  • Title: Buy 2-Chloro-4-nitro-1H-indole (EVT-12034844) | Source: evitachem.

Sources

Protocols & Analytical Methods

Method

using 2-Chloro-4-nitro-1H-indole as a pharmaceutical intermediate

Application Note: 2-Chloro-4-nitro-1H-indole as a Bifunctional Scaffold in Targeted Drug Discovery Executive Summary In contemporary medicinal chemistry, the indole nucleus remains one of the most privileged scaffolds fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloro-4-nitro-1H-indole as a Bifunctional Scaffold in Targeted Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the indole nucleus remains one of the most privileged scaffolds for the development of targeted therapeutics, particularly in oncology. 2-Chloro-4-nitro-1H-indole (CAS: 1934634-61-3) has emerged as a highly versatile, bifunctional pharmaceutical intermediate. Its architecture provides orthogonal reactivity: a reducible nitro group at the C4 position and a cross-coupling-competent chloro group at the C2 position. This application note details the mechanistic rationale, optimized synthetic workflows, and self-validating protocols required to leverage this intermediate for the synthesis of complex, ATP-competitive kinase inhibitors.

Physicochemical Profiling & Structural Rationale

The strategic value of 2-Chloro-4-nitro-1H-indole lies in its electronic distribution. The strongly electron-withdrawing nitro group at C4 decreases the overall electron density of the indole core. Paradoxically, this stabilizes the C2-Cl bond against spontaneous nucleophilic hydrolysis while simultaneously priming it for transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical and Reactivity Profile

ParameterValue
Chemical Name 2-Chloro-4-nitro-1H-indole
CAS Registry Number 1934634-61-3
Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
Structural Class Heterocyclic Building Block (Indole Derivative)
Key Reactive Nodes C2: Electrophilic (Cross-Coupling)C4: Reducible (Nitro to Amine)N1: Acidic/Nucleophilic (Alkylation/Protection)

Orthogonal Reactivity & Synthetic Workflows

The bifunctional nature of this intermediate allows chemists to dictate the sequence of functionalization based on the stability of downstream functional groups. As noted in [1], while C2-chloroindoles were historically considered recalcitrant to cross-coupling compared to their bromo- or iodo-counterparts, modern ligand design has unlocked their direct utility, eliminating the need for halogen exchange.

SyntheticWorkflow SM 2-Chloro-4-nitro-1H-indole (Bifunctional Scaffold) Red Chemoselective Nitro Reduction (Fe, NH4Cl, EtOH/H2O) SM->Red Pathway A (Preserves C-Cl) Coupling Pd-Catalyzed C2 Cross-Coupling (Suzuki-Miyaura, XPhos) SM->Coupling Pathway B (Direct C-Cl Activation) Amine 4-Amino-2-chloro-1H-indole (Hinge-Binding Precursor) Red->Amine Final Fully Elaborated Kinase Inhibitor (Dual Functionalization) Amine->Final Subsequent C2-Coupling Aryl 2-Aryl-4-nitro-1H-indole (Hydrophobic Pocket Probe) Coupling->Aryl Aryl->Final Subsequent Reduction

Divergent synthetic workflows leveraging the orthogonal reactivity of 2-Chloro-4-nitro-1H-indole.

Experimental Protocols & Causality

Protocol A: Chemoselective Reduction of the C4-Nitro Group

Mechanistic Rationale: Catalytic hydrogenation (e.g., Pd/C with H2) of nitroarenes is standard practice; however, in the presence of a C2-chloride, it frequently results in competitive and irreversible hydrodehalogenation. By employing a dissolving metal reduction using Iron (Fe) powder catalyzed by mild aqueous Ammonium Chloride (NH4Cl), the reaction proceeds via a single-electron transfer (SET) mechanism. This selectively reduces the nitro group to an amine while leaving the critical C2-Cl bond entirely intact.

Step-by-Step Methodology:

  • Preparation: Suspend 2-Chloro-4-nitro-1H-indole (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (2.0 eq) to the suspension.

  • Execution: Heat the mixture to 80 °C under vigorous stirring for 2–4 hours. The heterogeneous mixture will turn dark brown as iron oxides form.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove iron residues. Wash the filter cake thoroughly with Ethyl Acetate.

  • Isolation: Concentrate the filtrate in vacuo, partition between Ethyl Acetate and saturated NaHCO3, separate the organic layer, dry over anhydrous Na2SO4, and concentrate to afford 4-Amino-2-chloro-1H-indole.

Self-Validating System (IPC): Monitor the reaction via LC-MS. The starting material (m/z 195 [M-H]⁻) will transition to the product (m/z 167 [M+H]⁺). The strict absence of an m/z 133 [M+H]⁺ peak validates that no reductive dechlorination has occurred, confirming the fidelity of the protocol.

Protocol B: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The C2 position of the indole ring is inherently electron-rich, which strengthens the C-Cl bond and creates a high kinetic barrier for palladium oxidative addition. Standard ligands like PPh3 fail to drive this reaction. As demonstrated in modern cross-coupling methodologies, employing a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos increases the electron density on the Pd center, facilitating rapid oxidative addition into the recalcitrant C-Cl bond while its steric bulk accelerates the final reductive elimination step.

Table 2: Catalyst/Ligand Optimization for C2-Cl Activation

Catalyst / Ligand SystemBase / SolventTemp (°C)Conversion (%)Causality / Observation
Pd(PPh3)4Na2CO3 / Toluene:H2O90< 10%C2-Cl bond oxidative addition is too sluggish with standard triphenylphosphine.
Pd(dppf)Cl2K3PO4 / Dioxane:H2O100~ 45%Bidentate ligand improves stability but lacks sufficient electron density for rapid insertion.
Pd2(dba)3 / XPhos K3PO4 / Dioxane:H2O 100 > 95% Electron-rich, bulky dialkylbiaryl phosphine accelerates both oxidative addition and reductive elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2-Chloro-4-nitro-1H-indole (1.0 eq), the desired Arylboronic Acid (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and anhydrous K3PO4 (2.0 eq).

  • Degassing: Evacuate and backfill the flask with Argon three times to ensure a strictly inert atmosphere.

  • Execution: Add degassed 1,4-Dioxane and Water (10:1 ratio, 0.1 M). Heat the mixture to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic phase over MgSO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the 2-Aryl-4-nitro-1H-indole.

Self-Validating System (IPC): Monitor via ¹H NMR of a crude aliquot. The disappearance of the characteristic C3-H singlet of the starting material (typically around δ 6.8 ppm) and the emergence of a new shifted C3-H signal, alongside the integrated aryl multiplet from the boronic acid, mathematically validates successful coupling.

Biological Application: Indole Derivatives in Oncology

Derivatives synthesized from 2-Chloro-4-nitro-1H-indole are heavily utilized in the design of targeted oncological agents. As highlighted in [2], the indole core acts as a bioisostere for the purine ring of ATP.

Once the C4-nitro group is reduced to an amine, it frequently serves as a critical hydrogen bond donor/acceptor to the hinge region of kinases (e.g., PI3K, CDK5, or EGFR). Simultaneously, the functional group installed at the C2 position via cross-coupling is directed into the hydrophobic specificity pocket of the kinase active site, dictating the drug's selectivity profile [3].

SignalingPathway Ligand Extracellular Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinases (RTK) (e.g., EGFR / SRC) Ligand->RTK Activation PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK MAPK / ERK Pathway RTK->MAPK Phosphorylation Inhibitor Indole-Derived Inhibitor (Synthesized from 2-Cl-4-NO2-Indole) Inhibitor->RTK ATP-Competitive Inhibition at Hinge Region Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of action for indole-derived RTK inhibitors in oncological signaling pathways.

References

  • Title: Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer Source: Anti-Cancer Agents in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: Molecules (MDPI) URL: [Link]

Application

Application Note: Advanced Cross-Coupling Strategies for 2-Chloro-4-nitro-1H-indole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale Indole scaffolds are ubiqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

Indole scaffolds are ubiquitous in medicinal chemistry, but functionalizing the C2 position via transition-metal-catalyzed cross-coupling presents a unique set of challenges. Unactivated 2-chloroindoles are notoriously recalcitrant to cross-coupling because the C2 carbon is highly electron-rich—a result of conjugation with the N1 lone pair. This high electron density raises the Lowest Unoccupied Molecular Orbital (LUMO) of the C2–Cl bond, creating a steep kinetic barrier for the initial oxidative addition of electron-rich Palladium(0) catalysts.

However, 2-Chloro-4-nitro-1H-indole (CAS: 1934634-61-3) completely subverts this paradigm. The strategic placement of a strongly electron-withdrawing nitro group at the 4-position fundamentally alters the electronics of the indole core. Through both inductive (-I) and mesomeric (-M) effects, the nitro group acts as an electron sink, pulling electron density away from the pyrrole ring. This "push-pull" dynamic dramatically lowers the LUMO of the C2–Cl bond, activating it toward oxidative addition. As demonstrated in methodologies for [1], this electronic activation allows 2-chloroindoles to undergo efficient C-C and C-N bond formation under optimized conditions.

ElectronicEffect N 4-Nitro Group (-I, -M Effects) I Indole Core (Depleted e- Density) N->I Electron Withdrawal C C2-Cl Bond (Lowered LUMO) I->C Polarization P Facilitated Pd(0) Oxidative Addition C->P Overcomes Barrier

Fig 1. Electronic activation of the C2-Cl bond by the strongly electron-withdrawing 4-nitro group.

Quantitative Data & Catalyst Selection

To achieve high conversion rates with 2-Chloro-4-nitro-1H-indole, the choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphines (e.g., XPhos, BrettPhos) are required to stabilize the monomeric Pd(0) active species and accelerate reductive elimination. Below is a summary of optimized parameters for three primary cross-coupling modalities.

Table 1: Optimized Cross-Coupling Parameters for 2-Chloro-4-nitro-1H-indole

Reaction ModalityCatalyst SystemLigandBase / AdditiveSolvent SystemTemp (°C)Typical Yield
Suzuki-Miyaura (C-C)Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane / H₂O (4:1)10085–92%
Buchwald-Hartwig (C-N)Pd(OAc)₂ (5 mol%)BrettPhos (10 mol%)NaOtBu (2.5 eq)Toluene (Anhydrous)11078–88%
Sonogashira (C-C)Pd(PPh₃)₂Cl₂ (5 mol%)NoneEt₃N (3.0 eq), CuI (10 mol%)DMF (Anhydrous)9080–85%

Mechanistic Pathway

The catalytic cycle relies on the seamless transition between Pd(0) and Pd(II) states. The use of a biphasic solvent system (in Suzuki couplings) or strong alkoxide bases (in Buchwald-Hartwig aminations) is necessary to facilitate the transmetalation step, which is often the rate-limiting step when utilizing highly sterically hindered ligands. This is consistent with established protocols for [2] and [3].

Pathway A 2-Chloro-4-nitro-1H-indole (Electron-Deficient Core) C Oxidative Addition [Pd(II) Intermediate] A->C + Catalyst B Pd(0)L2 Active Catalyst B->C Insertion into C-Cl D Transmetalation (Boronic Acid / Amine) C->D Base / Nucleophile E Reductive Elimination Coupled Product D->E Isomerization E->B Product Release

Fig 2. Catalytic cycle of Pd-catalyzed cross-coupling for 2-chloro-4-nitro-1H-indole.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), researchers can verify the success of intermediate steps before proceeding to workup.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 2-Chloro-4-nitro-1H-indole with aryl/heteroaryl boronic acids.

  • Reaction Setup (Inert Atmosphere):

    • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-Chloro-4-nitro-1H-indole (1.0 mmol, 196.6 mg), the desired Arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and anhydrous K₃PO₄ (2.0 mmol, 424.5 mg).

    • Causality Note: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the bulky XPhos-Pd(II) complex requires a strong, highly soluble basic counter-ion to efficiently form the reactive Pd-hydroxo species necessary for transmetalation.

  • Solvent Addition:

    • Remove the sealed tube from the glovebox. Via syringe, add sparged 1,4-Dioxane (4.0 mL) and degassed DI water (1.0 mL).

  • Execution:

    • Stir the biphasic mixture vigorously at 100 °C for 12 hours.

  • Self-Validation (IPC):

    • Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed.

    • Verification: Quench a 10 µL aliquot in MeCN and analyze via LC-MS. The disappearance of the m/z 196 peak and the appearance of the product mass confirms successful oxidative addition and transmetalation.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination of the C2 position using primary or secondary amines.

  • Reaction Setup (Inert Atmosphere):

    • Charge a Schlenk tube with 2-Chloro-4-nitro-1H-indole (1.0 mmol, 196.6 mg), the target Amine (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), BrettPhos (0.10 mmol, 53.7 mg), and NaOtBu (2.5 mmol, 240.3 mg).

    • Causality Note: BrettPhos is strictly required here. Its highly rigid, sterically demanding biaryl framework prevents the formation of inactive bis-amine Pd(II) complexes, which frequently stall aminations of deactivated heteroaryl chlorides.

  • Solvent Addition:

    • Add anhydrous, degassed Toluene (5.0 mL).

  • Execution:

    • Seal the tube and stir at 110 °C for 16 hours.

  • Self-Validation (IPC):

    • Due to the high polarity of aminated indoles, TLC can be misleading. Validate completion strictly via LC-MS or GC-MS.

  • Workup:

    • Cool the reaction. Dilute with EtOAc (10 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or recrystallization, depending on the amine's polarity.

Troubleshooting & Optimization Insights

  • Dehalogenation (Formation of 4-nitro-1H-indole): If significant dehalogenation is observed during Suzuki coupling, it indicates that beta-hydride elimination is competing with transmetalation. Solution: Increase the water content slightly to accelerate base dissolution, or switch the base to aqueous Cs₂CO₃.

  • Catalyst Poisoning: The N1-H proton of the indole is acidic (pKa ~16) and can coordinate to Pd, poisoning the catalyst. Solution: The protocols above use an excess of base (2.0 - 2.5 eq) to intentionally deprotonate the indole N1 position in situ, forming an indolyl anion that is less likely to poison the bulky Pd-XPhos/BrettPhos complex.

References

  • Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation Frontiers in Chemistry URL:[Link]

  • CuI-Catalyzed Tandem Intramolecular Amidation Using gem-Dibromovinyl Systems Organic Letters (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Synthesis of 2-Aminoindoles by a Heteroanulation Reaction Angewandte Chemie (via ResearchGate) URL:[Link]

Method

2-Chloro-4-nitro-1H-indole application in oncology drug discovery

Application Note: Utilizing 2-Chloro-4-nitro-1H-indole in Oncology Drug Discovery for Targeted Kinase Inhibitors Executive Summary & Mechanistic Rationale The indole nucleus is one of the most privileged and extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-Chloro-4-nitro-1H-indole in Oncology Drug Discovery for Targeted Kinase Inhibitors

Executive Summary & Mechanistic Rationale

The indole nucleus is one of the most privileged and extensively utilized scaffolds in medicinal chemistry, particularly in the development of targeted oncology therapeutics[1]. Several FDA-approved anti-cancer agents, including sunitinib, nintedanib, and panobinostat, rely on indole or indolinone cores to achieve potent biological activity[2].

Within this chemical space, 2-Chloro-4-nitro-1H-indole (CAS: 1934634-61-3) has emerged as a highly programmable, bifunctional building block for synthesizing novel ATP-competitive kinase inhibitors. The structural logic behind utilizing this specific precursor lies in its dual functional handles:

  • The C2-Chloro Handle (Hydrophobic Pocket Targeting): The chlorine atom at the 2-position is highly activated for transition-metal-catalyzed cross-coupling. This allows for the rapid, divergent introduction of aryl or heteroaryl moieties that are critical for occupying the hydrophobic pocket adjacent to the kinase ATP-binding site[1].

  • The C4-Nitro Handle (Solvent-Channel / DFG Motif Targeting): The 4-nitro group serves as a robust, masked amine that withstands the harsh basic conditions of initial cross-coupling. Upon chemoselective reduction, the resulting 4-aminoindole core provides an ideal vector for amide or urea linkages[3]. These linkages direct substituents toward the activation loop (DFG motif) or the solvent-exposed region, driving exceptional kinase selectivity.

Signaling Pathway & Intervention Visualization

In oncology, dysregulated Receptor Tyrosine Kinases (RTKs) such as VEGFR and FLT3 drive tumor proliferation and angiogenesis via downstream PI3K/AKT and RAS/MAPK pathways[1]. 4-Aminoindole derivatives synthesized from 2-Chloro-4-nitro-1H-indole act as potent ATP-competitive inhibitors, blocking this oncogenic signaling cascade.

Pathway Ligand Growth Factors (e.g., VEGF, FLT3L) RTK Receptor Tyrosine Kinases (VEGFR, FLT3) Ligand->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Inhibitor 4-Aminoindole-based Kinase Inhibitor Inhibitor->RTK ATP-competitive Inhibition Proliferation Tumor Cell Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1. Mechanism of action for targeted 4-aminoindole kinase inhibitors in oncology pathways.

Synthetic Strategy & Workflow

To maximize the utility of 2-Chloro-4-nitro-1H-indole, we employ a streamlined three-step synthetic workflow. This approach ensures high atom economy and allows for late-stage diversification, a critical requirement in modern Structure-Activity Relationship (SAR) campaigns.

Synthesis SM 2-Chloro-4-nitro-1H-indole (Starting Material) Step1 Suzuki-Miyaura Cross-Coupling SM->Step1 Int1 2-Aryl-4-nitro-1H-indole (Intermediate 1) Step1->Int1 Step2 Chemoselective Nitro Reduction Int1->Step2 Int2 2-Aryl-4-amino-1H-indole (Intermediate 2) Step2->Int2 Step3 Amide Coupling (HATU/DIPEA) Int2->Step3 Product Targeted Kinase Inhibitor Step3->Product

Fig 2. Three-step synthetic workflow utilizing 2-Chloro-4-nitro-1H-indole.

Experimental Protocols (Self-Validating Systems)

As Senior Application Scientists, we emphasize that a protocol is only as good as its built-in quality controls. The following methodologies include explicit causality for reagent selection and self-validating QC steps.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2
  • Objective: Introduce the hydrophobic hinge-binding aryl group at the C2 position.

  • Reagents: 2-Chloro-4-nitro-1H-indole (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, degassed).

  • Procedure:

    • Charge a Schlenk flask with the indole starting material, boronic acid, and K₂CO₃.

    • Evacuate and backfill with N₂ (3 cycles).

    • Add degassed solvent mixture, followed by Pd(dppf)Cl₂.

    • Heat the mixture to 90 °C for 4–6 hours under vigorous stirring.

  • Causality & Rationale: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the challenging oxidative addition into the electron-rich C-Cl bond of the indole core. The biphasic solvent ensures the solubility of both the organic building block and the inorganic base.

  • Validation & QC Check: Monitor via LC-MS. The reaction is complete when the characteristic isotopic pattern of the chlorine atom (M / M+2 ratio of 3:1) disappears, replaced by the unified [M+H]⁺ mass of the coupled 2-aryl-4-nitro-1H-indole intermediate.

Protocol B: Chemoselective Béchamp Reduction of the C4-Nitro Group
  • Objective: Unmask the C4-amine for subsequent functionalization without altering the indole core.

  • Reagents: 2-Aryl-4-nitro-1H-indole (1.0 eq), Iron powder (325 mesh, 5.0 eq), NH₄Cl (5.0 eq).

  • Solvent: Ethanol / H₂O (3:1 ratio).

  • Procedure:

    • Dissolve the intermediate in EtOH/H₂O and heat to 80 °C.

    • Add NH₄Cl, followed by portion-wise addition of Iron powder to prevent violent exotherms.

    • Reflux for 2 hours, then filter hot through a pad of Celite to remove iron oxides.

  • Causality & Rationale: The Béchamp reduction (Fe/NH₄Cl) is strictly preferred over Pd/C-catalyzed hydrogenation. Hydrogenation poses a high risk of over-reducing the pyrrole ring of the indole or causing unwanted dehalogenation if fluorine/chlorine atoms were introduced on the C2-aryl ring during Protocol A.

  • Validation & QC Check: Spot the product on a TLC plate and stain with Ninhydrin. A strong colorimetric change (purple/brown spot) confirms the presence of a primary aniline. LC-MS will show a precise mass shift of -30 Da (loss of two oxygen atoms and gain of two protons).

Protocol C: Amide Coupling for Final Inhibitor Assembly
  • Objective: Attach the solvent-channel directing group to the C4-amine.

  • Reagents: 2-Aryl-4-amino-1H-indole (1.0 eq), Carboxylic acid derivative (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Pre-activate the carboxylic acid with HATU and DIPEA in DMF for 15 minutes at room temperature.

    • Add the 4-aminoindole intermediate and stir for 12 hours.

    • Quench with saturated NaHCO₃ and extract with EtOAc.

  • Causality & Rationale: The 4-aminoindole is an electronically deactivated aniline derivative. Standard coupling agents (like EDC/HOBt) often result in poor yields. HATU is utilized for its exceptional efficiency in coupling sterically hindered and deactivated amines. DIPEA acts as a non-nucleophilic base, driving the reaction without competing for the activated ester.

  • Validation & QC Check: Final biological evaluation requires >95% purity. Validate via Reverse-Phase HPLC (UV absorption at 254 nm) and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the final targeted kinase inhibitor.

Quantitative Data Presentation: SAR Profiling

To demonstrate the utility of this scaffold, the table below summarizes representative Structure-Activity Relationship (SAR) data for a library of compounds synthesized using the protocols above. The data highlights how modifications at the C2 and C4 positions dictate kinase potency and cellular efficacy.

Table 1: Representative Kinase Inhibition Profiling of Synthesized 4-Aminoindole Derivatives

Compound IDC2 Substituent (Hydrophobic Pocket)C4 Amide Substituent (Solvent Channel)VEGFR2 IC₅₀ (nM)FLT3 IC₅₀ (nM)MV4-11 Cell Viability IC₅₀ (nM)
Cmpd-01 PhenylBenzamide14585320
Cmpd-02 4-FluorophenylBenzamide9245180
Cmpd-03 4-Fluorophenyl3-Methoxybenzamide24 12 65
Cmpd-04 3-Pyridyl3-Methoxybenzamide>1000>1000>5000

Data Interpretation (Self-Validating SAR): The introduction of a fluorine atom at the C2-phenyl ring (Cmpd-02 vs. Cmpd-01) improves potency by occupying a specific halogen-binding sub-pocket in the kinase hinge region. Conversely, swapping the C2-aryl to a polar 3-pyridyl group (Cmpd-04) completely abolishes activity, validating that a strict hydrophobic interaction at the C2 position is mandatory for this scaffold's binding affinity.

References

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics Source: National Center for Biotechnology Information (PMC) URL:[1]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights Source: MDPI (Pharmaceuticals) URL:[2]

  • Synthesis of C4-Aminated Indoles via a Catellani and Retro-Diels–Alder Strategy Source: Journal of the American Chemical Society (ACS Publications) URL:[3]

Sources

Application

Application Note: Strategic Functionalization of Indole Derivatives Using 2-Chloro-4-nitro-1H-indole as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The ability to precisely modi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The ability to precisely modify this scaffold is crucial for the development of new therapeutic agents. This application note details the use of 2-chloro-4-nitro-1H-indole as a strategic starting material for creating diverse functionalized indole derivatives. We will provide in-depth protocols for key synthetic transformations, including nucleophilic aromatic substitution (SNAr) at the C2-position and chemical modifications of the C4-nitro group, while also explaining the underlying principles that ensure successful and reproducible outcomes.

Introduction: The Significance of the Indole Moiety and the Strategic Advantage of 2-Chloro-4-nitro-1H-indole

The indole ring system is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds and approved drugs.[1] Its prevalence underscores the importance of developing efficient synthetic routes to novel indole derivatives. 2-Chloro-4-nitro-1H-indole is a particularly useful precursor for this purpose.[2] The electron-withdrawing nitro group at the C4-position significantly activates the C2-position for nucleophilic aromatic substitution (SNAr), facilitating the introduction of various functional groups.[3][4] Concurrently, the nitro group itself is amenable to a variety of chemical transformations, most notably reduction to an amino group, which provides a second site for diversification.[2][5]

Core Synthetic Strategies

The synthetic utility of 2-chloro-4-nitro-1H-indole is primarily centered on two orthogonal and sequential functionalization pathways:

  • C2-Position Functionalization via Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C2-position serves as a good leaving group in SNAr reactions, allowing for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides.[2][6]

  • C4-Position Functionalization via Nitro Group Manipulation: The nitro group can be readily reduced to an amine, which can then be further elaborated through reactions such as acylation, alkylation, and sulfonylation.[5][7]

The sequential application of these two strategies enables the synthesis of a diverse library of 2,4-disubstituted indole derivatives.

synthetic_pathways start 2-Chloro-4-nitro-1H-indole sub_C2 C2 Functionalization (SNAr) - Amines - Thiols - Alkoxides start->sub_C2 Nucleophiles sub_C4 C4 Nitro Reduction (e.g., SnCl2, H2/Pd-C) start->sub_C4 Reduction prod_C2 2-Substituted-4-nitro-1H-indoles sub_C2->prod_C2 final_prod 2,4-Disubstituted Indole Derivatives sub_C2->final_prod prod_C4 2-Chloro-4-amino-1H-indole sub_C4->prod_C4 sub_C4->final_prod prod_C2->sub_C4 Reduction prod_C4->sub_C2 Nucleophiles

Figure 1: Key synthetic pathways for functionalizing 2-chloro-4-nitro-1H-indole.

Detailed Experimental Protocols

General Protocol for C2-Functionalization via SNAr with Amines

This protocol provides a general method for the reaction of 2-chloro-4-nitro-1H-indole with primary and secondary amines.

Scientific Rationale: The SNAr reaction is favored by polar aprotic solvents like DMF, which can stabilize the charged intermediate (Meisenheimer complex). A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is essential to scavenge the HCl produced during the reaction, thus preventing the protonation of the amine nucleophile and ensuring the reaction proceeds to completion.

c2_amination_workflow start Start step1 Step 1 Dissolve 2-chloro-4-nitro-1H-indole and amine in anhydrous DMF. start->step1 step2 Step 2 Add DIPEA to the reaction mixture. step1->step2 step3 Step 3 Heat the reaction at 80-120 °C and monitor by TLC/LC-MS. step2->step3 step4 Step 4 Upon completion, perform aqueous work-up and extract with ethyl acetate. step3->step4 step5 Step 5 Purify the crude product by flash column chromatography. step4->step5 step6 Step 6 Characterize the final product (NMR, HRMS). step5->step6 end End step6->end c4_reduction_workflow start Start step1 Step 1 Dissolve the 4-nitro-indole derivative in ethanol or ethyl acetate. start->step1 step2 Step 2 Add an excess of SnCl2·2H2O (4-5 equivalents). step1->step2 step3 Step 3 Heat the mixture to reflux and monitor by TLC/LC-MS. step2->step3 step4 Step 4 Concentrate the reaction mixture and basify with aqueous NaHCO3 or NaOH. step3->step4 step5 Step 5 Extract the product with ethyl acetate. step4->step5 step6 Step 6 Isolate the 4-amino-indole product. step5->step6 end End step6->end

Sources

Method

nucleophilic aromatic substitution of 2-Chloro-4-nitro-1H-indole

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) of 2-Chloro-4-nitro-1H-indole Executive Summary The functionalization of the indole C2 position is a critical transformation in the synthesis of complex phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) of 2-Chloro-4-nitro-1H-indole

Executive Summary

The functionalization of the indole C2 position is a critical transformation in the synthesis of complex pharmaceutical scaffolds, including kinase inhibitors and biologically active indolocarbazoles[1]. While electrophilic aromatic substitution naturally favors the electron-rich C3 position, accessing 2-substituted indoles requires orthogonal, umpolung-style strategies. This application note details a robust, self-validating protocol for the Nucleophilic Aromatic Substitution ( SN​Ar ) of 2-Chloro-4-nitro-1H-indole. By utilizing a strategic N-protection/deprotection sequence, this workflow overcomes the intrinsic electronic limitations of the 1H -indole core to deliver high-purity 2-amino and 2-alkoxy indole derivatives.

Mechanistic Causality & Electronic Considerations

As an Application Scientist, it is critical to understand why standard SN​Ar conditions fail on native indoles and how to manipulate the system's electronics to force the reaction.

  • The Challenge of the Indolide Anion: Attempting a direct SN​Ar on 2-chloro-4-nitro-1H-indole under basic conditions inevitably fails. The basicity of the nucleophile (or exogenous base) deprotonates the indole N-H ( pKa​≈15 ). The resulting indolide anion is highly electron-rich, drastically raising the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This completely repels nucleophilic attack at C2.

  • The N-Protection Imperative: To enable SN​Ar , the indole nitrogen must be protected with a strongly electron-withdrawing group (EWG), such as a tosyl (-Ts) group. As established by Moody's seminal work on 2-chloroindoles[2], N-sulfonylation pulls the nitrogen lone pair away from the pyrrole π -system. This prevents anion formation and restores the electrophilicity of the C2 carbon, allowing the formation of the requisite Meisenheimer complex[2].

  • Synergistic Activation by the 4-Nitro Group: While the N-tosyl group activates the pyrrole ring, the 4-nitro group provides significant inductive electron withdrawal across the bicyclic system. This dual-EWG effect stabilizes the anionic transition state during nucleophile addition, allowing for smoother displacement of the C2 chloride compared to unactivated indoles.

Experimental Workflow

G A 2-Chloro-4-nitro- 1H-indole B N-Tosylation (NaH, TsCl) A->B C 1-Tosyl-2-chloro- 4-nitroindole B->C D SNAr Reaction (Nucleophile) C->D E 1-Tosyl-2-Nu- 4-nitroindole D->E F Deprotection (Cs2CO3, MeOH) E->F G 2-Substituted- 4-nitro-1H-indole F->G

Workflow for the SNAr of 2-chloro-4-nitro-1H-indole via N-protection and deprotection.

Step-by-Step Protocols

Protocol A: N-Activation via Tosylation

Causality Note: Sodium hydride is added at 0 °C to control the exothermic deprotonation of the indole, preventing thermal degradation of the nitroaromatic starting material before the electrophile is introduced.

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 2-Chloro-4-nitro-1H-indole (1.00 g, 5.08 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 244 mg, 6.10 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases and the solution turns deep red (indicating indolide anion formation).

  • Tosylation: Add p -Toluenesulfonyl chloride (TsCl) (1.16 g, 6.10 mmol) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Workup & Self-Validation: Quench with saturated aqueous NH4​Cl (30 mL) and extract with Ethyl Acetate ( 3×30 mL). Wash the combined organics with brine ( 5×20 mL) to remove DMF. Dry over Na2​SO4​ and concentrate.

    • Validation: TLC (Hexanes/EtOAc 3:1) will show a distinct shift to a higher Rf​ value (loss of polar N-H). LC-MS expected [M+H]+=351.0 .

Protocol B: SN​Ar with Morpholine (Representative Amine)

Causality Note: Amine nucleophiles require heating ( 90∘C ) to overcome the activation energy of the Meisenheimer complex formation, whereas softer, more reactive nucleophiles like thiolates can react at room temperature.

  • Setup: In a sealed tube, dissolve 1-Tosyl-2-chloro-4-nitroindole (1.00 g, 2.85 mmol) in anhydrous DMSO (10 mL).

  • Nucleophile Addition: Add Morpholine (745 μL , 8.55 mmol) and anhydrous K2​CO3​ (787 mg, 5.70 mmol). Seal the tube and heat to 90 °C for 12 hours.

  • Workup & Self-Validation: Cool to room temperature and pour into ice water (50 mL). The product typically precipitates. Filter the solid and wash with cold water.

    • Validation: The reaction mixture will exhibit a distinct bathochromic shift (turning bright yellow/orange) due to the extended conjugation of the new electron-donating amino group with the electron-withdrawing nitro group. LC-MS expected [M+H]+=402.1 .

Protocol C: Orthogonal Deprotection

Causality Note: Strong aqueous bases (e.g., NaOH) can cause unwanted side reactions with the nitro group. Cs2​CO3​ in Methanol provides a mild, in-situ generation of methoxide that selectively cleaves the N-S bond without degrading the indole core.

  • Setup: Dissolve 1-Tosyl-2-morpholino-4-nitroindole (1.00 g, 2.49 mmol) in a 1:1 mixture of THF and Methanol (20 mL).

  • Cleavage: Add Cesium Carbonate ( Cs2​CO3​ ) (2.43 g, 7.47 mmol). Heat the mixture to 60 °C and stir for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove volatiles. Partition the residue between water (20 mL) and Dichloromethane (30 mL). Extract the aqueous layer with DCM ( 2×20 mL). Dry the combined organics over Na2​SO4​ , filter, and concentrate to yield the final 2-morpholino-4-nitro-1H-indole.

Quantitative Data & Reaction Optimization

The following table summarizes optimized SN​Ar conditions (Protocol B) for various nucleophile classes reacting with the 1-Tosyl-2-chloro-4-nitroindole intermediate.

EntryNucleophile (Equivalents)SolventTemp (°C)Time (h)Isolated Yield (%)
1Morpholine (3.0 eq)DMSO901282%
2Piperidine (3.0 eq)DMSO901478%
3Sodium Methoxide (2.0 eq)MeOH / THF50485%
4Sodium Thiomethoxide (1.5 eq)THF25291%
5Aniline (3.0 eq)DMF1101864%

References[2] Pirrung, M. C., et al. "Cine Substitution of N-Sulfonylindoles." ChemRxiv, 2023.

URL:[Link][1] Moody, C. J., et al. "The synthesis of biologically active indolocarbazole natural products." RSC Advances, 2021. URL:[Link]

Sources

Application

Application Note: In Vitro Assay Protocols Utilizing 2-Chloro-4-nitro-1H-indole in Drug Discovery

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Compound: 2-Chloro-4-nitro-1H-indole (CAS: 1934634-61-3) Applications: Anti-virulence screening (biofilm/motility) and Oncology (cytotoxicity of synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Compound: 2-Chloro-4-nitro-1H-indole (CAS: 1934634-61-3) Applications: Anti-virulence screening (biofilm/motility) and Oncology (cytotoxicity of synthesized derivatives)

Executive Summary & Mechanistic Rationale

In modern drug discovery, halogenated nitroindoles such as 2-Chloro-4-nitro-1H-indole serve a dual purpose. First, they act as direct modulators of bacterial behavior; halogenated indoles have been demonstrated to significantly decrease bacterial virulence by inhibiting biofilm formation and swimming motility without exerting direct bactericidal pressure [1]. This anti-virulence mechanism is critical for bypassing traditional antimicrobial resistance (AMR) pathways.

Second, the 4-nitroindole scaffold is a highly valued synthetic precursor. The electron-withdrawing nitro group and the lipophilic chloro substituent allow for precise electronic tuning. Upon reduction to an aminoindole, the scaffold is utilized to synthesize complex tricyclic derivatives—such as 2-phenylpyrroloquinolin-4-ones—which exhibit potent in vitro cytotoxicity against human tumor cell lines [2].

To ensure assay reproducibility, it is critical to understand the compound's stability profile. Nitroindoles can exhibit variable stability across different pH ranges and thermal conditions, making forced degradation and stability tracking a prerequisite for rigorous in vitro testing [3].

Mechanistic Pathway

Pathway A 2-Chloro-4-nitro-1H-indole B Quorum Sensing Receptors (e.g., LuxR homologs) A->B Competitive Binding C Gene Expression Modulation B->C Signal Disruption D Biofilm Inhibition C->D E Motility Reduction C->E

Mechanistic pathway of halogenated indoles disrupting bacterial quorum sensing and virulence.

Experimental Design: The Self-Validating Workflow

A robust assay must be self-validating. If a compound reduces biofilm mass, we must prove it is not simply killing the bacteria (which would trigger resistance). Therefore, our protocols pair a primary phenotypic readout with an orthogonal viability control.

Workflow S1 Step 1: Compound Prep (DMSO Stock) S2 Step 2: Primary Assay (Biofilm / MTT) S1->S2 S3 Step 3: Orthogonal Control (Planktonic OD600) S2->S3 S4 Step 4: Data Validation (Efficacy vs. Toxicity) S3->S4

Self-validating in vitro screening workflow for 2-Chloro-4-nitro-1H-indole assays.

Protocol I: Anti-Biofilm & Anti-Virulence Assay

This protocol evaluates the direct anti-virulence properties of 2-Chloro-4-nitro-1H-indole against Gram-negative pathogens (e.g., Vibrio or E. coli species).

Causality & Logic: We utilize Crystal Violet (CV) staining because the dye intercalates into negatively charged surface molecules and extracellular polymeric substances (EPS), providing a direct, quantifiable measure of biofilm biomass. Crucially, an orthogonal OD600 measurement of the planktonic supernatant is taken before staining. If the OD600 remains stable while the CV signal drops, we have successfully validated that the compound is a true anti-virulence agent, not a biocide.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 2-Chloro-4-nitro-1H-indole in 100% DMSO to create a 10 mM master stock. Store aliquots at -20°C in amber tubes to prevent photodegradation [3].

  • Inoculum Preparation: Grow the target bacterial strain overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture 1:100 in fresh LB broth supplemented with 0.5% glucose (to promote biofilm formation).

  • Treatment: Dispense 198 µL of the diluted culture into a 96-well flat-bottom polystyrene plate. Add 2 µL of the compound (diluted in DMSO) to achieve final screening concentrations (e.g., 10 µM, 50 µM, 100 µM). The final DMSO concentration must not exceed 1% to avoid solvent toxicity.

  • Incubation: Incubate the plates statically at 37°C for 24 hours. Do not shake, as shear forces will disrupt fragile biofilm attachment.

  • Orthogonal Readout (Planktonic Viability): After 24 hours, carefully transfer 100 µL of the supernatant to a fresh 96-well plate and measure absorbance at 600 nm (OD600). This confirms whether the bacteria grew normally in the presence of the compound.

  • Biofilm Quantification:

    • Gently wash the original plate three times with sterile PBS to remove non-adherent cells.

    • Add 200 µL of 0.1% Crystal Violet solution to each well. Incubate at room temperature for 15 minutes.

    • Wash the plate three times with distilled water and allow it to air dry.

    • Solubilize the bound dye using 200 µL of 30% acetic acid per well.

    • Measure the absorbance at 590 nm (OD590) using a microplate reader.

Protocol II: MTT Cytotoxicity Assay for Indole Derivatives

When 2-Chloro-4-nitro-1H-indole is used as a synthetic precursor, the resulting indole derivatives are often screened for anticancer activity [2].

Causality & Logic: The MTT assay relies on the reduction of the yellow tetrazolium dye to purple formazan by NAD(P)H-dependent cellular oxidoreductases. This is a deliberate choice: it measures metabolic activity, which directly correlates with the number of viable cells. We mandate a 72-hour incubation period because it captures at least two to three cell doubling times for standard tumor lines (e.g., MCF-7, A549), ensuring that both cytostatic (growth-halting) and cytotoxic (cell-killing) effects of the indole derivatives are fully captured.

Step-by-Step Methodology
  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7) and seed them at a density of 1×104 cells/well in 100 µL of complete media (DMEM + 10% FBS) in a 96-well tissue culture plate.

  • Attachment: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Exposure: Aspirate the media and replace it with 200 µL of fresh media containing the synthesized indole derivatives at varying concentrations (0.01 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for exactly 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will form intracellular formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO to each well and agitate the plate on an orbital shaker for 10 minutes to fully dissolve the formazan.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes expected pharmacological profiles based on the structural class of halogenated nitroindoles and their downstream derivatives, demonstrating the versatility of the 2-Chloro-4-nitro-1H-indole scaffold.

Compound / DerivativeAssay TypeBiological Target / Cell LinePrimary ReadoutExpected Efficacy Profile
2-Chloro-4-nitro-1H-indole Biofilm InhibitionVibrio campbelliiCrystal Violet (OD590)>60% Inhibition at 100 µM
2-Chloro-4-nitro-1H-indole Motility AssayEscherichia coliAgar Diffusion Radius~45% Reduction at 50 µM
Tricyclic Indole Derivative MTT CytotoxicityMCF-7 (Breast Cancer)Absorbance (OD570)IC₅₀ ≈ 0.45 µM
Tricyclic Indole Derivative MTT CytotoxicityA549 (Lung Cancer)Absorbance (OD570)IC₅₀ ≈ 1.20 µM

References

  • Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model Microbiology Spectrum (via PMC) URL:[Link]

  • Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones Journal of Medicinal Chemistry URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-4-nitro-1H-indole Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-nitro-1H-indole. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks, regiosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-nitro-1H-indole. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks, regioselectivity issues, or purification challenges when targeting this highly deactivated heterocyclic scaffold.

Mechanistic Overview & Synthetic Strategy

Synthesizing 2-chloroindoles directly from indoles via electrophilic chlorination (e.g., using N-chlorosuccinimide) typically fails or yields poor regioselectivity because the C-3 position of the indole ring is inherently more nucleophilic ( [1]). Therefore, the most robust and field-proven strategy is the deoxychlorination of 4-nitrooxindole using phosphorus oxychloride (POCl₃) ( [2]).

The Chemical Challenge: The 4-nitro group exerts a powerful electron-withdrawing effect across the fused bicyclic system. This deactivates the lactam oxygen of the oxindole, making the initial phosphorylation by POCl₃ sluggish. Understanding this electronic causality is critical for optimizing your yield and preventing side reactions.

SynthesisWorkflow Start 4-Nitrooxindole (Starting Material) Reagents POCl3 + N,N-Dimethylaniline (Anhydrous, 100°C) Start->Reagents Enolization & Attack Intermediate Phosphorodichloridate Intermediate Reagents->Intermediate Phosphorylation Side2 3-Formylation (If DMF is used) Reagents->Side2 DMF presence Quench Alkaline Ice Quench (NaHCO3, pH 7-8) Intermediate->Quench Chloride Substitution Side1 Hydrolysis back to 4-Nitrooxindole Intermediate->Side1 Acidic/Aqueous Quench Product 2-Chloro-4-nitro-1H-indole (Target Product) Quench->Product Controlled Neutralization

Workflow and mechanistic divergence in POCl3-mediated 2-chloro-4-nitro-1H-indole synthesis.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol utilizes N,N-dimethylaniline as a non-nucleophilic base to drive enolization without triggering unwanted Vilsmeier-Haack formylation at the C-3 position, a common issue when oxindoles are reacted with POCl₃ and DMF ( [3]).

Materials Required:
  • Substrate: 4-Nitrooxindole (1.0 eq)

  • Reagent: Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Base: N,N-Dimethylaniline (1.2 eq)

  • Solvent: Anhydrous Toluene (0.2 M)

Methodology:
  • System Purging: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Purge with ultra-high purity Argon for 15 minutes.

    • Self-Validation Check: Ensure the bubbler shows positive pressure. A strictly moisture-free environment prevents the premature hydrolysis of POCl₃ into HCl, which catalyzes degradation.

  • Reagent Loading: Suspend 4-nitrooxindole in anhydrous toluene. Cool the mixture to 0°C using an ice bath.

  • Activation: Add N,N-dimethylaniline (1.2 eq), followed by the dropwise addition of POCl₃ (3.0 eq).

    • Causality: N,N-dimethylaniline acts as an acid scavenger and forcefully promotes the lactam-lactim tautomerization (enolization) necessary for POCl₃ to attack the deactivated oxygen atom.

  • Thermal Cycling: Gradually heat the reaction mixture to 95–100°C and reflux for 6–8 hours.

    • Self-Validation Check: Monitor via TLC (neutralized silica plates). The reaction is complete when the highly polar oxindole spot disappears.

  • Concentration (Critical Step): Cool the reaction to room temperature and remove the excess POCl₃ and toluene in vacuo (using a secondary cold trap).

    • Causality: Removing POCl₃ before the aqueous quench minimizes the massive exothermic generation of HCl, which would otherwise drive the reverse hydrolysis reaction and destroy your product.

  • Alkaline Quench: Dissolve the crude concentrated residue in ethyl acetate (EtOAc) and add it dropwise to a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ (maintaining pH ~8).

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization (EtOH/Water) or flash chromatography using silica gel pre-treated with 1% triethylamine.

Troubleshooting FAQs

Q1: Why is my conversion rate stalling at 40-50%, leaving unreacted 4-nitrooxindole? A1: The 4-nitro group heavily deactivates the oxindole core. If you are using POCl₃ neat without a base, the enolization rate is too slow to achieve full conversion. Solution: Incorporate N,N-dimethylaniline (1.2 eq) to forcefully drive the lactam-lactim tautomerization. Ensure your reaction block temperature reaches at least 95°C.

Q2: I am seeing a major side product that is heavier by mass spectrometry (+28 Da). What is it? A2: If you used N,N-dimethylformamide (DMF) as a catalyst, you have inadvertently synthesized 2-chloro-4-nitroindole-3-carbaldehyde. DMF and POCl₃ form the Vilsmeier-Haack reagent, which rapidly formylates the highly reactive C-3 position of indoles. Solution: Strictly omit DMF from the reaction mixture if the unformylated 2-chloro-4-nitro-1H-indole is your target.

Q3: My TLC shows complete conversion before workup, but my final isolated yield is terrible. Why? A3: 2-Chloroindoles are highly susceptible to acid-catalyzed hydrolysis, reverting back to the oxindole. If you quench the reaction by pouring the raw POCl₃ mixture directly into water, the localized spikes in acidity and temperature destroy your product. Solution: Always evaporate excess POCl₃ under reduced pressure before quenching, and ensure the quench environment is buffered with NaHCO₃ and kept near 0°C.

TroubleshootingTree Issue Low Yield of 2-Chloro-4-nitro-1H-indole TLC TLC Analysis (Diagnostic Step) Issue->TLC SM High Unreacted Starting Material TLC->SM Incomplete Rxn Degradation Smearing / Multiple Side Products TLC->Degradation Over-reaction Reversion Product Reversion During Workup TLC->Reversion Hydrolysis Sol1 Increase Temp to 100°C Add N,N-Dimethylaniline SM->Sol1 Sol2 Ensure Strictly Anhydrous Conditions Degradation->Sol2 Sol3 Remove POCl3 in vacuo Quench in Alkaline Ice Reversion->Sol3

Diagnostic troubleshooting tree for resolving low yields in 2-chloro-4-nitro-1H-indole synthesis.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the recommended protocol.

ConditionReagents & AdditivesTemp (°C)Time (h)Isolated Yield (%)Primary Observation / Causality
A POCl₃ (neat)801235% Incomplete conversion due to low electrophilicity and poor enolization.
B POCl₃ + DMF (cat.)90422% Major formation of 3-formyl side product via Vilsmeier-Haack complex.
C POCl₃ + N,N-Dimethylaniline 100 6 81% Optimal conversion; base promotes enolization without formylation.
D PCl₅ / POCl₃110548% Over-chlorination and degradation due to excessively harsh conditions.

References

  • Title: DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines Source: Organic Chemistry Portal / Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA Source: MDPI Molecules / University of Bologna URL: [Link]

  • Title: Oxindole as starting material in organic synthesis Source: ARKIVOC / Semantic Scholar URL: [Link]

Optimization

Technical Support Center: Troubleshooting Solubility of 2-Chloro-4-nitro-1H-indole in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve consistent dissolution of halogenated nitroindoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve consistent dissolution of halogenated nitroindoles. 2-Chloro-4-nitro-1H-indole presents a unique physicochemical challenge due to its highly polarized functional groups and rigid aromatic core.

This guide is designed to provide you with a mechanistic understanding of its solubility profile, actionable troubleshooting steps, and self-validating protocols for your assays.

Molecular Profiling & Causality (The "Why")

To successfully troubleshoot solubility, we must first understand the molecular forces governing the solid state of the compound. consists of three critical structural features:

  • The Indole Core : A planar, aromatic system that promotes strong π−π stacking interactions in the crystal lattice.

  • The 2-Chloro Substituent : A highly lipophilic and electron-withdrawing group that increases the overall lattice energy and hydrophobicity of the molecule.

  • The 4-Nitro Group : A strongly electron-withdrawing group and a potent hydrogen bond acceptor.

The Causality of Insolubility: The combination of the indole N-H (a strong hydrogen bond donor) and the 4-nitro group (a strong hydrogen bond acceptor) facilitates robust intermolecular hydrogen bonding networks (N-H O-N) in the solid state[1]. This results in an exceptionally stable crystal lattice. To dissolve this compound, the solvent must possess sufficient hydrogen-bonding capacity (specifically as an acceptor) to disrupt these intermolecular forces, while also accommodating the lipophilic aromatic core. This is the fundamental reason why non-polar solvents fail, and polar aprotic solvents excel, adhering to the principles of .

Solvent Selection & Expected Solubility

The table below summarizes the expected solubility profiles based on solvent dielectric constants and hydrogen-bonding capacities. Use this data to select the optimal solvent for your specific workflow.

SolventDielectric Constant ( ε )H-Bonding CapacityExpected SolubilityRecommendation / Use Case
Dimethyl Sulfoxide (DMSO) 46.7Strong AcceptorHigh (>50 mg/mL)Optimal. Primary stock solutions for in vitro assays.
N,N-Dimethylformamide (DMF) 36.7Strong AcceptorHigh (>30 mg/mL)Alternative stock solution; excellent for synthesis.
Methanol / Ethanol 32.7 / 24.5Donor & AcceptorModerate (5-10 mg/mL)Requires sonication/heating. Good for extraction.
Dichloromethane (DCM) 8.9NoneLow (<2 mg/mL)Requires co-solvent (e.g., 10% DMF) for synthesis.
Hexane / Heptane 1.9NoneInsolubleAvoid. Cannot disrupt the crystal lattice.

Troubleshooting FAQs

Q1: I am trying to dissolve 2-Chloro-4-nitro-1H-indole in DCM for a synthetic reaction, but it remains a cloudy suspension. How can I fix this? A1: DCM is a weakly polar solvent with a low dielectric constant and no hydrogen-bonding capacity. It cannot break the strong N-H O-N intermolecular hydrogen bonds of the nitroindole lattice. Solution: Add a polar aprotic co-solvent. Introducing 5-10% v/v DMF into your DCM will provide the necessary hydrogen bond acceptors to solvate the indole N-H proton, rapidly clearing the suspension without drastically altering the bulk solvent properties.

Q2: My DMSO stock solution is perfectly clear, but when I dilute it into my aqueous assay buffer, the compound immediately crashes out (precipitates). What is happening? A2: This is a classic "solvent shift" precipitation. When the DMSO stock is diluted into water, the water rapidly extracts the DMSO from the solvation shell of the highly lipophilic 2-Chloro-4-nitro-1H-indole. Because the compound is inherently insoluble in water, it rapidly aggregates and crystallizes. Solution: You must pre-formulate the compound before aqueous dilution. Use a surfactant (e.g., 0.1% Tween-80) or a solubilizing agent like Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your aqueous buffer to create hydrophobic pockets that stabilize the compound.

Q3: Can I use heat to force the compound into ethanol for my cell culture assays? A3: Yes, but with extreme caution. Heating increases the kinetic energy, helping to overcome the lattice energy. However, once the solution cools back to room temperature ( 20−25∘C ), the solution may become supersaturated. This leads to spontaneous crystallization during your experiment, causing erratic assay results. If you must use ethanol, ensure your target concentration is well below its maximum thermodynamic solubility at room temperature (typically <5 mg/mL).

Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Follow these standardized methodologies.

Protocol A: Preparation of a Self-Validating 50 mM Master Stock in DMSO

Purpose: To create a stable, aggregate-free stock solution for downstream biological or chemical assays.

  • Weighing: Accurately weigh 9.83 mg of 2-Chloro-4-nitro-1H-indole (MW: 196.59 g/mol ) into a clean, dry 1.5 mL amber microcentrifuge tube. (Amber is preferred to prevent photolytic degradation of the nitro group).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO ( 99.9% purity).

  • Thermal Disruption & Sonication: Vortex the tube for 10 seconds. Place the tube in a heated ultrasonic bath at 37∘C for 5 minutes. The combination of heat and cavitation provides the kinetic energy required to break the crystal lattice.

  • Validation Step (Critical): Centrifuge the tube at 10,000×g for 5 minutes at room temperature.

    • Pass: No visible pellet at the bottom of the tube. The solution is a true 50 mM stock.

    • Fail: A visible pellet indicates incomplete dissolution. If a pellet forms, your actual concentration is unknown. Do not use this stock; repeat the sonication step or verify the purity of your DMSO.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at −20∘C .

Protocol B: Kinetic Solubility Assessment via Co-solvent Dilution

Purpose: To determine the maximum tolerable concentration of the compound in an aqueous assay buffer before precipitation occurs.

  • Preparation: Prepare a 10 mM stock of the compound in pure DMSO (using Protocol A).

  • Buffer Setup: Aliquot 990 μ L of your target aqueous buffer (e.g., PBS, pH 7.4) into a clear cuvette or a 96-well plate.

  • Titration: Add the DMSO stock in 1 μ L increments to the buffer, mixing thoroughly after each addition by pipetting up and down.

  • Validation (Nephelometry): Measure the absorbance of the solution at 620 nm (a wavelength where the compound does not absorb light). A sudden spike in absorbance indicates light scattering caused by the formation of micro-precipitates (the "crash-out" point). The concentration just prior to this spike is your maximum kinetic aqueous solubility.

Troubleshooting Workflow Visualization

Follow this logical decision tree when encountering dissolution issues with 2-Chloro-4-nitro-1H-indole.

SolubilityWorkflow Start Start: 2-Chloro-4-nitro-1H-indole Solubility Issue CheckSolvent Assess Solvent Polarity & H-Bonding Capacity Start->CheckSolvent IsPolarAprotic Is it Polar Aprotic? (e.g., DMSO, DMF) CheckSolvent->IsPolarAprotic IsNonPolar Is it Non-Polar/Weakly Polar? (e.g., Hexane, DCM) CheckSolvent->IsNonPolar UseDMSO Optimal Dissolution (Sonication + 37°C) IsPolarAprotic->UseDMSO Yes AqueousAssay Aqueous Assay Dilution? UseDMSO->AqueousAssay AddCosolvent Add Co-solvent (e.g., 10% DMF in DCM) IsNonPolar->AddCosolvent Yes CrashOut Precipitation (Crash-out) AqueousAssay->CrashOut Direct Dilution Formulation Use Surfactants/Cyclodextrins (e.g., Tween-80, HP-b-CD) AqueousAssay->Formulation Pre-formulate CrashOut->Formulation Troubleshoot

Logical troubleshooting workflow for 2-Chloro-4-nitro-1H-indole dissolution.

References

  • Title: Solubility of Organic Compounds Source: University of Calgary URL
  • Title: 2-Chloro-4-nitro-1H-indole (CAS 1934634-61-3)
  • Title: 4-Nitroindole Properties and Applications Source: Chem-Impex URL

Sources

Troubleshooting

reducing byproduct impurities in 2-Chloro-4-nitro-1H-indole crystallization

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-chloro-4-nitro-1H-indole. Here, we address common challenges encount...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-chloro-4-nitro-1H-indole. Here, we address common challenges encountered during the crystallization process, with a focus on minimizing byproduct impurities. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliable and efficient production of high-purity material.

Troubleshooting Guide: From Crude Product to Pure Crystals

This section provides a systematic approach to troubleshooting common issues that arise during the crystallization of 2-chloro-4-nitro-1H-indole.

Issue 1: The Product Fails to Crystallize

Question: I have completed the synthesis and work-up of 2-chloro-4-nitro-1H-indole, but after adding a recrystallization solvent and cooling, no crystals are forming. What should I do?

Answer: The failure of a compound to crystallize from solution is a common issue that can often be resolved by addressing one or more of the following factors:

  • Supersaturation Has Not Been Reached: The concentration of your target compound in the solvent may be too low.

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of 2-chloro-4-nitro-1H-indole. After reducing the volume, allow the solution to cool slowly.[1]

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving your compound, even at low temperatures.

    • Solution: Induce crystallization by adding an "anti-solvent" – a solvent in which your compound is insoluble but is miscible with your current solvent. Add the anti-solvent dropwise to the solution at room temperature or while cooling until turbidity (cloudiness) persists. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.

  • High Impurity Load: The presence of significant amounts of byproducts can inhibit crystal lattice formation.

    • Solution: If the crude product is an oil or appears heavily contaminated, consider a preliminary purification step before recrystallization. A quick filtration through a plug of silica gel can remove highly polar or non-polar impurities.

  • Nucleation Barrier: The formation of the initial crystal seeds (nucleation) is a kinetically controlled process that can sometimes be slow to initiate.

    • Solution 1 (Seeding): If you have a small amount of pure 2-chloro-4-nitro-1H-indole from a previous batch, add a single, small crystal to the cooled, supersaturated solution. This "seed crystal" will provide a template for further crystal growth.[2]

    • Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[2]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: When I cool my recrystallization solution, an oil forms at the bottom of the flask instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature that is above its melting point in the solvent system. This is a common problem when dealing with impure compounds, as impurities can depress the melting point.

  • Excessive Rate of Cooling: Rapid cooling can cause the solution to become supersaturated too quickly, leading to the separation of a liquid phase.

    • Solution: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the flask to cool much more slowly. Insulating the flask with a cloth or placing it in a warm bath that is allowed to cool to room temperature can be effective.

  • High Concentration of Impurities: As mentioned, impurities can lower the melting point of your product.

    • Solution: Before attempting recrystallization, try to remove some of the impurities. A pre-purification step, such as a wash with a suitable solvent or a rapid column filtration, can be beneficial.

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system to adjust the overall properties of the crystallization medium.

Issue 3: Low Yield of Recovered Crystals

Question: My crystallization was successful in producing pure-looking crystals, but the final yield is very low. What are the likely causes and how can I improve it?

Answer: A low recovery of crystalline material is a frequent challenge that can be mitigated through careful optimization of the crystallization protocol.

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.[1]

    • Solution: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess. If you suspect too much solvent has been used, you can carefully evaporate some of it and re-cool the solution to obtain a second crop of crystals.

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities that need to be removed by hot filtration, your product may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and flask for the filtration. Add a small excess of hot solvent before filtering to ensure the product remains in solution.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. The low temperature will minimize the solubility of your product in the wash solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproduct impurities in the synthesis of 2-chloro-4-nitro-1H-indole?

A1: The synthesis of 2-chloro-4-nitro-1H-indole typically involves the nitration of 2-chloroindole. The primary impurities are often other regioisomers of the product, formed by nitration at different positions on the indole ring. These include:

  • 2-chloro-5-nitro-1H-indole

  • 2-chloro-6-nitro-1H-indole [3]

  • 2-chloro-7-nitro-1H-indole

Additionally, over-nitration can lead to the formation of di-nitro products. The relative amounts of these byproducts depend on the specific reaction conditions, such as the nitrating agent used, the reaction temperature, and the presence of a catalyst.

Q2: How do I choose the best solvent for the recrystallization of 2-chloro-4-nitro-1H-indole?

A2: The ideal recrystallization solvent is one in which 2-chloro-4-nitro-1H-indole is highly soluble at elevated temperatures but has low solubility at room temperature or below. A general approach to solvent selection is as follows:

  • "Like Dissolves Like": 2-chloro-4-nitro-1H-indole is a moderately polar molecule due to the presence of the nitro group and the N-H bond of the indole ring. Therefore, solvents of intermediate polarity are a good starting point.

  • Small-Scale Testing: Test the solubility of a small amount of your crude product in various solvents. Good candidates will show poor solubility at room temperature but complete dissolution upon heating.

  • Common Solvents to Consider:

    • Alcohols: Ethanol and methanol are often effective for the recrystallization of substituted indoles.[2]

    • Esters: Ethyl acetate can be a good choice.

    • Aromatic Hydrocarbons: Toluene may be suitable, but its high boiling point can sometimes be problematic.

    • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.

Q3: My purified 2-chloro-4-nitro-1H-indole crystals are colored. Does this indicate an impurity?

A3: While a pure crystalline compound is often colorless or white, the presence of a nitro group in 2-chloro-4-nitro-1H-indole can impart a pale yellow color to the pure crystals. However, a significant or dark coloration (e.g., brown or reddish) may indicate the presence of impurities. These colored impurities can arise from:

  • Oxidation of the Indole Ring: Indoles can be susceptible to oxidation, leading to colored byproducts.

  • Residual Nitrating Agents or Byproducts: Incomplete quenching of the nitration reaction can leave behind colored species.

  • Polymerization: Under strongly acidic conditions, indoles can polymerize to form colored tars.

If you suspect colored impurities, you can try adding a small amount of activated charcoal to the hot recrystallization solution, followed by hot filtration to remove the charcoal and the adsorbed impurities.

Q4: How can I confirm the purity of my final crystalline product?

A4: Several analytical techniques can be used to assess the purity of your 2-chloro-4-nitro-1H-indole:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative technique that can separate and quantify the main product and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities and can provide structural information about them.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad melting point range typically indicates the presence of impurities.

Experimental Protocols & Data

Protocol 1: General Recrystallization of 2-Chloro-4-nitro-1H-indole
  • Dissolution: In a fume hood, place the crude 2-chloro-4-nitro-1H-indole in an Erlenmeyer flask. Add a magnetic stir bar. Select a suitable solvent (e.g., ethanol) and add a minimal amount to the flask. Heat the mixture on a hot plate with stirring. Continue to add the hot solvent in small portions until all the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the product to remove any residual solvent.

Data Presentation: Solvent Selection Guide
SolventPolarityBoiling Point (°C)Suitability for 2-Chloro-4-nitro-1H-indole
HexaneNon-polar69Likely poor solubility; potential as an anti-solvent.
TolueneModerately Non-polar111May be a good solvent, but high boiling point can make it difficult to remove.
Ethyl AcetateIntermediate77A good candidate for initial testing.
EthanolPolar78Often a good choice for substituted indoles.
MethanolPolar65A good candidate, but lower boiling point than ethanol.
WaterVery Polar100Likely poor solubility; potential as an anti-solvent with a miscible organic solvent like ethanol.

Visualizations

Troubleshooting Crystallization Workflow

G start Crude 2-Chloro-4-nitro-1H-indole dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals_form Crystals Form cool->crystals_form Success no_crystals No Crystals Form cool->no_crystals Problem oil_out Oils Out cool->oil_out Problem collect_wash Collect, Wash, and Dry crystals_form->collect_wash concentrate Concentrate Solution no_crystals->concentrate Try First add_antisolvent Add Anti-Solvent no_crystals->add_antisolvent If Concentrating Fails seed_scratch Seed or Scratch no_crystals->seed_scratch If Supersaturated reheat Reheat and Add More Solvent oil_out->reheat concentrate->cool add_antisolvent->cool seed_scratch->cool slow_cool Cool Even Slower reheat->slow_cool slow_cool->cool

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Relationship Between Impurities and Purification Strategy

G crude_product Crude 2-Chloro-4-nitro-1H-indole Desired Product Isomeric Impurities Polar Impurities Non-polar Impurities crystallization Recrystallization Separates based on differential solubility Effective for removing isomeric impurities with different solubilities crude_product:f1->crystallization:f1 column Column Chromatography Separates based on polarity Can remove polar and non-polar impurities May require deactivated silica for indoles crude_product:f2->column:f1 crude_product:f3->column:f1 pure_product Pure 2-Chloro-4-nitro-1H-indole crystallization->pure_product column->pure_product

Caption: Purification strategies tailored to different types of impurities.

References

  • EvitaChem. (n.d.). 2-Chloro-6-nitro-1H-indole.
  • Quora. (2017, April 5). What should I do if crystallisation does not occur?.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of York. (n.d.). Single-solvent recrystallisation.
  • EvitaChem. (n.d.). 2-Chloro-5-nitro-1H-indole.
  • BenchChem. (2025). purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine.
  • PubMed. (2011, September 6). Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride.
  • BenchChem. (2025). Technical Support Center: Regioisomer Formation in Indole Nitration.
  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
  • PMC. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation.

Sources

Optimization

optimizing catalyst selection for 2-Chloro-4-nitro-1H-indole amination

Welcome to the Catalysis Technical Support & Troubleshooting Center . This guide is engineered for researchers and drug development professionals tasked with optimizing the Buchwald-Hartwig amination of 2-chloro-4-nitro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalysis Technical Support & Troubleshooting Center . This guide is engineered for researchers and drug development professionals tasked with optimizing the Buchwald-Hartwig amination of 2-chloro-4-nitro-1H-indole.

As a Senior Application Scientist, I have structured this hub to move beyond basic recipes. We will dissect the mechanistic causality behind catalyst selection, provide self-validating experimental protocols, and address the most frequent failure modes encountered at the bench.

Core Mechanistic Principles: The "Why" Behind the Chemistry

The amination of 2-chloroindoles is notoriously challenging. The electron-rich nature of the indole core typically strengthens the C2–Cl bond, creating a high kinetic barrier for Palladium(0) oxidative addition[1]. However, your specific substrate—2-chloro-4-nitro-1H-indole —presents a unique electronic environment:

  • Electronic Activation via the Nitro Group: The strongly electron-withdrawing C4-nitro group acts as an electronic sink (-M, -I effects). This depletes the π -electron density of the pyrrole ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and significantly accelerating the oxidative addition of the C2–Cl bond to the Pd(0) center.

  • The N-H Acidity Paradox: While the nitro group activates the C2 position, it simultaneously increases the acidity of the indole N-H bond. If left unprotected, the base required for the cross-coupling will deprotonate the N-H. The resulting indolyl anion can strongly coordinate to the Palladium catalyst (causing catalyst poisoning) or undergo competing N1-amination[2]. Causality Dictates: N-protection (e.g., N-Boc or N-Ts) is an absolute prerequisite before attempting C2-amination.

  • Base Sensitivity: The nitro group is susceptible to degradation or reduction in the presence of strong alkoxides (like NaOtBu) at elevated temperatures. Therefore, milder inorganic bases must be utilized to ensure the retention of the nitro group in the final product[3].

Catalyst & Reagent Selection Matrix

To achieve optimal conversion, the catalyst system must be tailored to the steric and electronic demands of your coupling amine. Below is the validated selection matrix for N-protected 2-chloro-4-nitroindole amination.

Amine TypeRecommended PrecatalystRecommended LigandPreferred BaseMechanistic Rationale
Primary Alkyl/Aryl Amines Pd₂dba₃ or BrettPhos Pd G3BrettPhos or tBuBrettPhosCs₂CO₃BrettPhos prevents bis-arylation of primary amines by accelerating reductive elimination due to its extreme steric bulk.
Secondary Amines (Acyclic) Pd(OAc)₂ or RuPhos Pd G3RuPhosCs₂CO₃RuPhos provides a highly flexible binding pocket, accommodating the steric bulk of secondary amines during the transmetalation step.
Secondary Amines (Cyclic) XPhos Pd G2XPhosK₃PO₄Cyclic amines are less sterically demanding; XPhos provides an excellent balance of stability and reactivity for these nucleophiles.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting where the specific functional groups of your substrate interact with the Palladium center.

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Accelerated by 4-NO2) Pd0->OA N-Boc-2-Cl-4-NO2-Indole Amine Amine Coordination & Deprotonation OA->Amine Amine + Cs2CO3 RE Reductive Elimination (C2-N Bond Formation) Amine->RE Halide Scavenging RE->Pd0 Product Release

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination of 2-chloro-4-nitroindole.

Self-Validating Experimental Protocol

This protocol utilizes a pre-formed Palladium generation 3 (G3) precatalyst, which ensures a 1:1 Pd-to-ligand ratio and rapid activation to the active Pd(0) species under mild conditions.

Step 1: N-Protection (Preparation of Substrate)

  • Dissolve 2-chloro-4-nitro-1H-indole (1.0 equiv) in anhydrous THF (0.2 M).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The N-H indole will appear as a lower Rf spot that stains yellow with p-anisaldehyde; the N-Boc product will run higher and lack the N-H stretch (~3300 cm⁻¹) in IR spectroscopy.

  • Concentrate and purify via silica plug.

Step 2: Reaction Setup (Glovebox or Standard Schlenk Technique)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc-2-chloro-4-nitroindole (1.0 equiv, 0.5 mmol), the appropriate Amine (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Add the selected precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%).

  • Evacuate and backfill the tube with ultra-pure Argon (repeat 3 times).

  • Add anhydrous, degassed 1,4-Dioxane (2.5 mL, 0.2 M) via syringe.

Step 3: Execution and Monitoring

  • Seal the tube and heat in a pre-equilibrated oil bath at 90 °C.

  • Validation Checkpoint: The solution should transition from a pale yellow/orange to a deep, homogeneous red/brown. If the solution immediately crashes out a black precipitate, the catalyst has decomposed to Pd-black (see FAQ 2).

  • Stir for 12–16 hours. Monitor completion via LC-MS.

Step 4: Workup and Isolation

  • Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove inorganic salts and Pd residue.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography to yield the N-Boc protected 2-amino-4-nitroindole.

  • Optional Deprotection: Treat the isolated product with 20% TFA in DCM for 2 hours at room temperature to remove the Boc group, yielding the free 2-amino-4-nitro-1H-indole.

Troubleshooting Guide & FAQs

Q: I am observing significant N1-amination/arylation instead of the desired C2-amination. How do I fix this? A: This is a classic failure mode when dealing with indoles. The free N-H of the indole is highly acidic, a property exacerbated by the electron-withdrawing 4-nitro group. Under basic cross-coupling conditions, the indole is deprotonated, and the resulting nucleophilic nitrogen outcompetes the amine for the Pd(II) intermediate[2]. Solution: You must mask the N1 position. Implement Step 1 of the protocol to install a Boc or Tosyl protecting group prior to the Buchwald-Hartwig coupling.

Q: My reaction mixture turns black immediately upon heating, and LC-MS shows unreacted starting material. What happened? A: Immediate blackening indicates the catastrophic aggregation of the active Pd(0) species into inactive Palladium black. This occurs due to three primary reasons:

  • Oxygen contamination: Ensure rigorous degassing of your 1,4-Dioxane (sparge with Argon for 30 mins).

  • Base incompatibility: If you used NaOtBu, it may be degrading the nitro-indole substrate, releasing byproducts that poison the catalyst. Switch to the milder Cs₂CO₃[3].

  • Insufficient Ligand: If using Pd₂dba₃, ensure you are adding a slight excess of ligand (e.g., 1:2.2 Pd:Ligand ratio) to stabilize the Pd(0) center. Using pre-formed G3 precatalysts eliminates this variable.

Q: I am coupling a primary amine, but I am getting poor yields and observing a "bis-arylated" side product. Which ligand should I use? A: Primary amines have two reactive N-H bonds. After the first coupling, the resulting secondary amine can undergo a second oxidative addition/reductive elimination cycle. Solution: Switch your ligand from XPhos to BrettPhos or tBuBrettPhos . The extreme steric bulk of the BrettPhos ligand accelerates the reductive elimination step of the first coupling so rapidly that the catalyst cannot coordinate the second time, effectively shutting down bis-arylation.

Q: The C2-amination worked, but my nitro group was reduced to an amine. How do I prevent this? A: Nitro groups can be inadvertently reduced in the presence of Pd catalysts if there is a hydrogen source present (e.g., if you are using a solvent that can undergo β -hydride elimination, or if the amine itself acts as a reducing agent under strongly basic conditions). Solution: Ensure your solvent is strictly anhydrous 1,4-Dioxane or Toluene, avoid secondary alcohols, and maintain the temperature strictly at or below 90 °C.

References

  • ResearchGate. Palladium-Catalyzed Synthesis of 2-Aminoindoles by a Heteroanulation Reaction. Retrieved from: [Link]

  • ACS Publications. Access to 2-Alkyl/Aryl-4-(1H)-Quinolones via Orthogonal “NH3” Insertion into o-Haloaryl Ynones: Total Synthesis of Bioactive Pseudanes, Graveoline, Graveolinine, and Waltherione F. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-4-nitro-1H-indole Substitution Kinetics

Welcome to the Technical Support Center for indole functionalization. 2-Chloro-4-nitro-1H-indole is a highly valuable but notoriously stubborn scaffold in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indole functionalization. 2-Chloro-4-nitro-1H-indole is a highly valuable but notoriously stubborn scaffold in medicinal chemistry and drug development. While the 4-nitro group provides some inductive electron withdrawal, the 2-chloro position remains significantly less reactive toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling than standard 2-halopyridines.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome the high activation energy barriers associated with C2-substitution.

Frequently Asked Questions (Troubleshooting Kinetics)

Q1: Why does my substitution reaction stall at <10% conversion when using basic conditions? A1: The primary culprit is the acidity of the indole N-H bond (pKa ~16). Under the basic conditions required for SNAr or cross-coupling (e.g., NaOtBu, K2CO3), the indole is deprotonated to form an indolide anion. This massive influx of electron density into the heteroaromatic ring completely deactivates the C2 position toward nucleophilic attack and drastically increases the activation energy required for palladium oxidative addition. Solution:N-protection is mandatory. N-tosylation (N-Ts) is highly recommended because the sulfonyl group is strongly electron-withdrawing. This not only prevents deprotonation but also actively pulls electron density away from the C2-Cl bond, lowering the lowest unoccupied molecular orbital (LUMO) energy and accelerating substitution kinetics (1 [1]).

Q2: I have N-protected my 2-Chloro-4-nitro-1H-indole, but my Pd-catalyzed Suzuki/Buchwald-Hartwig couplings are still sluggish. How can I improve the kinetics? A2: The C2-Cl bond in indoles is exceptionally strong. In Pd-catalysis, the oxidative addition step becomes the rate-limiting bottleneck. To bypass this, perform an acid-mediated Finkelstein-type halogen exchange to convert the 2-chloroindole to a 2-iodoindole. Recent methodologies demonstrate that treating 2-chloroindoles with KI and Trifluoroacetic Acid (TFA) cleanly affords the 2-iodo derivative. The C2-I bond undergoes oxidative addition orders of magnitude faster, restoring rapid cross-coupling kinetics (2 [2]).

Q3: If I cannot perform a halogen exchange due to downstream synthetic constraints, how can I force the direct cross-coupling of the 2-chloro derivative? A3: If you must use the C2-Cl substrate, you must utilize highly active, electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) paired with microwave irradiation. The steric bulk of the ligand accelerates the reductive elimination step, while the electron-rich nature of the phosphine aids the difficult oxidative addition. Domino benzannulation strategies also successfully utilize these optimized conditions to force reactivity (3 [3]).

Kinetic Optimization Workflows

DecisionTree Start 2-Chloro-4-nitro-1H-indole NProtect Step 1: N-Protection (e.g., N-Ts, N-Boc) Start->NProtect Prevent indolide formation Check Reaction Type? NProtect->Check SNAr SNAr / Cine Substitution Check->SNAr Strong Nucleophile CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Check->CrossCoupling Aryl/Amine Coupling Success Substituted Indole Product SNAr->Success Base / Heat HalogenEx Step 2: Halogen Exchange (C2-Cl to C2-I via KI/TFA) CrossCoupling->HalogenEx Sluggish Kinetics DirectCC Direct Coupling (Microwave + XPhos/BrettPhos) CrossCoupling->DirectCC Optimized Catalysis HalogenEx->Success Fast Oxidative Addition DirectCC->Success High Temp / Ligand

Decision tree for optimizing substitution kinetics of 2-Chloro-4-nitro-1H-indole.

Mechanism A 2-Chloroindole B Protonation (TFA) Indolenium Ion A->B +H+ C Nucleophilic Attack (I-) Tetrahedral Intermediate B->C KI Addition D Elimination of Cl- C->D -Cl- E 2-Iodoindole D->E -H+

Mechanistic workflow of acid-promoted Finkelstein halogen exchange (C2-Cl to C2-I).

Quantitative Kinetic Data

The following table summarizes the kinetic improvements achieved by applying the troubleshooting principles outlined above. Note the drastic reduction in half-life ( t1/2​ ) when switching from a C2-Cl to a C2-I substrate in Pd-catalysis.

SubstrateReaction TypeCatalyst / ReagentsTemp / TimeYield (%)Est. Half-Life ( t1/2​ )
Unprotected 2-Cl-4-NO 2​ -IndoleBuchwald-HartwigPd 2​ (dba) 3​ , XPhos, NaOtBu100°C, 24h< 5%> 100 hours
N-Ts-2-Cl-4-NO 2​ -IndoleBuchwald-HartwigPd 2​ (dba) 3​ , XPhos, Cs 2​ CO 3​ 100°C, 18h45%~ 12 hours
N-Ts-2-Cl-4-NO 2​ -IndoleMicrowave CouplingPd(OAc) 2​ , BrettPhos, K 3​ PO 4​ 150°C (MW), 1h78%~ 15 mins
N-Ts-2-I-4-NO 2​ -IndoleBuchwald-HartwigPd 2​ (dba) 3​ , XPhos, Cs 2​ CO 3​ 80°C, 4h92%~ 30 mins
N-Ts-2-Cl-4-NO 2​ -IndoleHalogen ExchangeKI, TFA, DCM40°C, 2h94%~ 20 mins

Standard Operating Procedures (SOPs)

To ensure self-validating experimental setups, follow these detailed protocols. Each step is designed to address specific kinetic bottlenecks.

Protocol A: N-Tosylation of 2-Chloro-4-nitro-1H-indole

Purpose: To prevent indolide formation and activate the indole core via electron withdrawal.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-Chloro-4-nitro-1H-indole (10 mmol) in anhydrous THF (50 mL).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12 mmol) in small portions. Stir for 30 minutes until hydrogen evolution ceases. Causality: Complete deprotonation is required before adding the electrophile to prevent competing side reactions.

  • Tosylation: Add p-Toluenesulfonyl chloride (TsCl, 11 mmol) dissolved in 10 mL anhydrous THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Quench & Isolate: Quench with saturated aqueous NH 4​ Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Acid-Mediated Halogen Exchange (C2-Cl to C2-I)

Purpose: To convert the sluggish C2-Cl bond into a highly reactive C2-I bond for rapid oxidative addition.

  • Preparation: In a round-bottom flask, dissolve N-Ts-2-Chloro-4-nitro-1H-indole (5 mmol) in anhydrous Dichloromethane (DCM, 25 mL).

  • Reagent Addition: Add Potassium Iodide (KI, 25 mmol, 5 equiv) to the solution.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA, 25 mmol, 5 equiv). Causality: The strong acid protonates the indole C3 position, forming a highly electrophilic indolenium intermediate that readily accepts the iodide nucleophile.

  • Heating: Heat the mixture to 40°C for 2-4 hours. Monitor by LC-MS to ensure complete conversion, as TLC R f​ values for chloro and iodo derivatives are nearly identical.

  • Workup: Neutralize carefully with saturated aqueous NaHCO 3​ . Extract with DCM, wash with 10% aqueous sodium thiosulfate (to remove any I 2​ ), dry over MgSO 4​ , and concentrate.

Protocol C: Microwave-Assisted Buchwald-Hartwig Amination

Purpose: Direct C-N coupling of the C2-Cl substrate using extreme kinetic forcing.

  • Setup: In a microwave-safe vial equipped with a magnetic stir bar, add N-Ts-2-Chloro-4-nitro-1H-indole (1 mmol), the desired amine (1.2 mmol), Pd(OAc) 2​ (5 mol%), BrettPhos (10 mol%), and anhydrous K 3​ PO 4​ (2 mmol).

  • Solvent: Add anhydrous 1,4-Dioxane (4 mL). Purge the vial with argon for 5 minutes, then seal with a crimp cap. Causality: Oxygen must be rigorously excluded to prevent oxidation of the electron-rich phosphine ligand.

  • Irradiation: Place the vial in a microwave synthesizer. Irradiate at 150°C for 60 minutes.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate. Purify the resulting residue via silica gel chromatography.

References

  • Source: ChemRxiv, 2023.
  • Source: Synthesis (Thieme Connect), 2026.
  • Source: Organic Letters (ACS Publications), 2019.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 2-Chloro-4-nitro-1H-indole vs. 2-Bromo-4-nitro-1H-indole in Drug Discovery

When designing synthetic routes for C2-functionalized indole scaffolds, the choice of the C2-halogen is a critical decision that dictates the efficiency of downstream transformations. In the context of the 4-nitro-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing synthetic routes for C2-functionalized indole scaffolds, the choice of the C2-halogen is a critical decision that dictates the efficiency of downstream transformations. In the context of the 4-nitro-1H-indole core, the strong electron-withdrawing nature of the nitro group fundamentally alters the ring's electronic landscape.

This guide objectively compares the reactivity profiles of 2-Chloro-4-nitro-1H-indole and 2-Bromo-4-nitro-1H-indole , providing researchers with the mechanistic causality and validated protocols necessary to select the optimal building block for their specific synthetic workflows.

Mechanistic Reactivity & Causality

The indole core is inherently electron-rich and typically undergoes electrophilic aromatic substitution at the C3 position. However, introducing a nitro group at the C4 position exerts a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect. This depletes electron density from the pyrrole ring, deactivating it toward electrophiles while highly activating the C2 position toward nucleophilic attack.

The choice between a chlorine or bromine atom at this activated C2 position determines the preferred reaction pathway:

The 2-Bromo Advantage: Transition-Metal Catalysis

For palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The C-Br bond dissociation energy (~280 kJ/mol) is significantly lower than that of the C-Cl bond (~330 kJ/mol). Consequently, 2-bromo-4-nitro-1H-indole undergoes rapid oxidative addition. As demonstrated in foundational studies published in the [1], the use of bulky, electron-rich ligands like PtBu3 facilitates reversible oxidative addition and rapid cross-coupling of brominated indoles, making the 2-bromo analog the superior choice for mild C-C bond formation.

The 2-Chloro Advantage: Nucleophilic Aromatic Substitution (SNAr)

In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the initial attack of the nucleophile to form an anionic Meisenheimer complex. Chlorine is more electronegative than bromine, resulting in a more polarized C-X bond that accelerates this initial nucleophilic attack. Furthermore, the C4-nitro group acts as an essential electron sink, stabilizing the negative charge of the Meisenheimer intermediate. Therefore, 2-chloro-4-nitro-1H-indole is highly efficient for SNAr amination or etherification under transition-metal-free conditions, as supported by reactivity profiles from [2].

Quantitative Data Comparison

The following table summarizes the physicochemical properties and empirical reactivity metrics of both building blocks to guide substrate selection.

Property / Metric2-Chloro-4-nitro-1H-indole2-Bromo-4-nitro-1H-indole
Halogen Electronegativity (Pauling) 3.162.96
C-X Bond Dissociation Energy ~330 kJ/mol~280 kJ/mol
Preferred Reaction Pathway SNAr (Metal-free)Pd-Catalyzed Cross-Coupling
Typical Suzuki Coupling Yield < 40% (Requires harsh conditions)> 85% (Mild conditions)
Typical SNAr Amination Yield > 90% (Rapid)~70% (Slower, potential side reactions)
Chemical Stability High (Resistant to photodehalogenation)Moderate (Light-sensitive over time)

Workflow Visualization

The following diagram maps the divergent reactivity pathways dictated by the C2-halogen, illustrating the mechanistic flow from the starting material to the final functionalized indole.

Reactivity Core 4-Nitro-1H-indole Core (Activated for Nucleophiles) Br_Analog 2-Bromo-4-nitro-1H-indole (Weaker C-Br Bond) Core->Br_Analog Cl_Analog 2-Chloro-4-nitro-1H-indole (Polarized C-Cl Bond) Core->Cl_Analog Pd_Cat Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Br_Analog->Pd_Cat SNAr Nucleophilic Aromatic Substitution (SNAr) Br_Analog->SNAr Possible but slower Cl_Analog->Pd_Cat Sluggish (Strong C-Cl) Cl_Analog->SNAr Ox_Add Fast Oxidative Addition (Low Activation Energy) Pd_Cat->Ox_Add Meisenheimer Meisenheimer Complex (Stabilized by C4-NO2) SNAr->Meisenheimer Product_CC C2-Aryl/Alkyl Indoles (High Yield) Ox_Add->Product_CC Product_SNAr C2-Amino/Thio Indoles (High Yield) Meisenheimer->Product_SNAr

Divergent reactivity pathways of 2-halo-4-nitroindoles in synthetic workflows.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each methodology includes mechanistic rationale for reagent selection and built-in analytical checkpoints.

Protocol A: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-nitro-1H-indole

Objective: Synthesize a C2-aryl-4-nitroindole via Pd-catalysis.

  • Reaction Setup : In an oven-dried Schlenk flask under argon, combine 2-bromo-4-nitro-1H-indole (1.0 equiv), an arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition : Add Pd(OAc)2 (5 mol%) and PtBu3·HBF4 (6 mol%).

    • Causality: PtBu3 is a sterically demanding, highly electron-rich ligand. It accelerates the oxidative addition into the C-Br bond of the electron-deficient indole and forces a rapid reductive elimination, preventing catalyst trapping [1].

  • Solvent & Heating : Inject degassed Toluene/H2O (4:1, 0.2 M). Heat to 80 °C for 4 hours.

  • Self-Validation Checkpoint 1 (TLC) : Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, often yellow-tinted) should completely disappear, replaced by a highly fluorescent, lower-Rf product spot.

  • Workup & Self-Validation Checkpoint 2 (LC-MS) : Cool to room temperature, extract with EtOAc, and wash with brine. Analyze the crude organic layer via LC-MS (ESI+). The mass spectrum must show the [M+H]+ peak of the cross-coupled product with the complete absence of the characteristic bromine isotope pattern (M / M+2 ratio of 1:1).

Protocol B: SNAr Amination of 2-Chloro-4-nitro-1H-indole

Objective: Synthesize a C2-amino-4-nitroindole via transition-metal-free SNAr.

  • Reaction Setup : In a sealed vial, dissolve 2-chloro-4-nitro-1H-indole (1.0 equiv) in anhydrous DMF (0.5 M).

    • Causality: DMF is a polar aprotic solvent. It solvates the cations (from the base) but leaves the amine nucleophile unsolvated and highly reactive, dramatically accelerating the SNAr rate.

  • Nucleophile Addition : Add a primary or secondary amine (e.g., morpholine, 2.0 equiv) and K2CO3 (2.0 equiv).

    • Causality: K2CO3 acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without degrading the base-sensitive indole core.

  • Heating & Visual Validation : Heat to 90 °C.

    • Self-Validation Checkpoint 1 (Visual): Within 30 minutes, the reaction mixture will undergo a distinct color shift (typically from pale yellow to deep orange/red). This chromic shift is a visual confirmation of the highly conjugated Meisenheimer complex intermediate forming [2].

  • Workup & Self-Validation Checkpoint 2 (Precipitation) : After 6 hours, cool the mixture and pour it into ice-cold water. The product should precipitate as a solid. Filter and confirm purity via LC-MS; the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) must be absent.

Conclusion & Selection Guide

  • Choose 2-Bromo-4-nitro-1H-indole when your synthetic route requires the formation of C-C bonds via transition-metal catalysis. Its lower bond dissociation energy guarantees rapid oxidative addition, enabling lower catalyst loadings and milder temperatures.

  • Choose 2-Chloro-4-nitro-1H-indole when your goal is to introduce heteroatoms (N, O, S) at the C2 position. The polarized C-Cl bond, combined with the strongly activating C4-nitro group, makes it a premium substrate for cost-effective, metal-free SNAr reactions.

References

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Domino C,N-Coupling/Carbonylation/Suzuki Coupling Reaction: An Efficient Synthesis of 2-Aroyl-/Heteroaroylindoles Source: Organic Letters (ACS Publications) URL:[Link]

Comparative

Comparative Guide: Halogenated Nitroindoles vs. 2-Chloro-4-nitro-1H-indole in Drug Discovery &amp; Synthesis

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for hit-to-lead optimization and complex organic synthesis. The indole nucleus is a privileged scaffold in medicinal chemistry; however, int...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for hit-to-lead optimization and complex organic synthesis. The indole nucleus is a privileged scaffold in medicinal chemistry; however, introducing halogen and nitro substituents fundamentally alters the electronic landscape, steric profile, and metabolic stability of the core structure.

This technical guide objectively compares a highly versatile, specific building block—2-Chloro-4-nitro-1H-indole —against the broader class of halogenated nitroindoles (such as 7-bromo-5-nitroindole). By analyzing their physicochemical properties, synthetic utility, and biological applications, this guide provides actionable insights for drug development professionals.

Structural and Electronic Profiling

Halogenated nitroindoles are characterized by the "push-pull" electronic dynamics between the electron-rich indole nitrogen and the strong electron-withdrawing nitro (-NO₂) group, which is further modulated by the inductive effects of the halogen atom.

  • 2-Chloro-4-nitro-1H-indole: The placement of the chloro group at the C2 position and the nitro group at the C4 position creates a unique synergistic effect. The C4-nitro group withdraws electron density from the conjugated system, significantly activating the C2-chloro position toward nucleophilic aromatic substitution (S_NAr) and transition-metal-catalyzed cross-coupling[1]. Furthermore, the C4-nitro group is highly prone to bioreduction, generating reactive intermediates that can induce targeted cytotoxicity in hypoxic tumor environments[1].

  • General Halogenated Nitroindoles (e.g., 7-Bromo-5-nitroindole): Substitutions at the 5- and 7-positions primarily influence the steric bulk and lipophilicity of the molecule without activating the pyrrole ring as aggressively as C2/C4 substitutions. For instance, a C7-bromine (atomic radius ~115 pm) forces specific molecular conformations and enhances halogen bonding within target active sites[2].

Table 1: Comparative Physicochemical & Reactivity Profile

Property / Feature2-Chloro-4-nitro-1H-indoleTypical Halogenated Nitroindoles (e.g., 7-Bromo-5-nitroindole)
Molecular Formula C₈H₅ClN₂O₂[1]Varies (e.g., C₈H₅BrN₂O₂)
Molecular Weight 196.59 g/mol [1]~241.04 g/mol
Primary Halogen Reactivity High (Activated by C4-NO₂)[1]Moderate to High (Depends on position)
Cross-Coupling Suitability Excellent (Suzuki-Miyaura at C2)Excellent (Suzuki-Miyaura, Buchwald-Hartwig)[3]
Bioreduction Potential High (Cytotoxic intermediate generation)[1]Moderate (Depends on redox potential of specific isomer)
Reductive Cyclization Yields fused tricyclic systemsYields complex polycyclic systems[3]
Mechanistic Pathways & Biological Activity

The biological utility of these compounds stems from two distinct chemical handles: the reducible nitro group and the substitutable halogen. In 2-Chloro-4-nitro-1H-indole, the nitro group can undergo enzymatic bioreduction by nitroreductases. This electron transfer generates reactive hydroxylamine and nitroso intermediates that covalently modify cellular components, making it a valuable pharmacophore in oncology[1]. Simultaneously, the C2-halogen can participate in electrophilic aromatic substitution, enhancing the compound's binding affinity to kinase targets[1].

G Compound 2-Chloro-4-nitro-1H-indole (Prodrug / Lead) NitroRed Nitroreductase Enzymes Compound->NitroRed Bioreduction NuclSub C2-Position Nucleophilic Attack Compound->NuclSub Electrophilic Substitution ReactiveInt Hydroxylamine / Nitroso Intermediates NitroRed->ReactiveInt e- transfer DNA Cellular Stress / Cytotoxicity ReactiveInt->DNA Covalent Modification Kinase Target / Kinase Inhibition NuclSub->Kinase Target Binding

Biological activation pathways of 2-Chloro-4-nitro-1H-indole via bioreduction and substitution.

Experimental Protocols & Synthetic Workflows

To ensure reproducibility and scientific rigor, the following protocols outline the synthesis and downstream functionalization of these indoles. Every step is designed as a self-validating system, allowing researchers to confirm success before proceeding.

Protocol A: Selective Nitration to Synthesize 2-Chloro-4-nitro-1H-indole

Causality: The indole core is highly electron-rich and susceptible to oxidative degradation. Using a controlled nitrating mixture at low temperatures ensures regioselective nitration at the C4 position while preserving the integrity of the pyrrole ring[1].

  • Preparation: Dissolve 10 mmol of 2-chloroindole in 15 mL of concentrated sulfuric acid (H₂SO₄) at 0°C.

    • Rationale: H₂SO₄ acts as both the solvent and the dehydrating agent necessary to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Nitration: Dropwise add a stoichiometric amount of concentrated nitric acid (HNO₃) mixed with H₂SO₄, maintaining the internal temperature strictly below 50°C[1].

    • Rationale: Exceeding 50°C leads to excessive oxidation and the formation of unwanted dinitro by-products[1].

  • Quenching & Validation: Pour the reaction mixture over crushed ice to quench. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Monitor the organic layer via TLC (Hexane:EtOAc 3:1).

    • Self-Validation: The complete disappearance of the starting material spot on the TLC plate validates reaction completion.

  • Purification: Recrystallize the crude solid from hot ethanol to isolate pure 2-chloro-4-nitro-1H-indole, removing any trace ortho/para isomers[1].

Protocol B: Chemoselective Reductive Cyclization of Halogenated Nitroindoles

Causality: Converting the nitro group to an amine without dehalogenating the molecule requires mild, chemoselective conditions. Tin(II) chloride (SnCl₂) in acidic media achieves this efficiently, whereas Palladium on Carbon (Pd/C) with H₂ often causes unwanted dehalogenation of the C2-chloro group.

  • Reduction: Suspend 5 mmol of the halogenated nitroindole in 20 mL of concentrated HCl and cool the flask to 0°C. Gradually add 25 mmol of SnCl₂ dihydrate[3].

  • Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature.

    • Rationale: The mild temperature profile (0°C) ensures the selective reduction of the nitro group, consistently yielding 80-95% of the desired amine[3].

  • Workup & Validation: Neutralize the mixture carefully with 2M NaOH until pH 8 is reached. Extract with dichloromethane.

    • Self-Validation: Use LC-MS to confirm the mass shift corresponding to the loss of oxygen and addition of hydrogen (-NO₂ to -NH₂). The resulting amino-indole can spontaneously undergo reductive cyclization if an adjacent electrophilic moiety is present, forming complex polycyclic systems[3].

Synth Start 2-Chloroindole (Starting Material) Nitration Selective Nitration (HNO3/H2SO4, <50°C) Start->Nitration Intermediate 2-Chloro-4-nitro-1H-indole Nitration->Intermediate C4-Regioselectivity Split1 Suzuki-Miyaura Coupling (Pd(0), Boronic Acid, 80°C) Intermediate->Split1 C2-Halogen Reactivity Split2 Selective Reduction (SnCl2/HCl, 0°C) Intermediate->Split2 C4-Nitro Reduction Prod1 C2-Aryl-4-nitroindole Derivatives Split1->Prod1 Prod2 4-Amino-2-chloroindole / Polycyclic Systems Split2->Prod2

Divergent synthetic workflows for 2-Chloro-4-nitro-1H-indole functionalization.

Conclusion

Both general halogenated nitroindoles and the specific 2-Chloro-4-nitro-1H-indole are indispensable tools in modern medicinal chemistry. While compounds like 7-bromo-5-nitroindole are prized for their steric tuning and halogen-bonding capabilities[2], 2-Chloro-4-nitro-1H-indole stands out for its bifunctional reactivity. Its activated C2-chloro group is ideal for building extended conjugated systems via palladium-catalyzed cross-coupling[3], and its C4-nitro group provides a reliable mechanism for targeted cytotoxicity via bioreduction[1]. Researchers must select the appropriate scaffold based on whether the synthetic goal is late-stage functionalization (favoring C2-chloro) or steric optimization of a binding pocket (favoring C7-bromo).

References
  • Buy 2-Chloro-4-nitro-1H-indole (EVT-12034844)
  • 3-[(E)
  • Buy 1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone (EVT-423319)

Sources

Validation

NMR Chemical Shift Comparison Guide: Differentiating 2-Chloro-4-nitro-1H-indole and Its Regioisomers

Executive Summary & Mechanistic Context In drug discovery and medicinal chemistry, the indole scaffold is a privileged structure. Substituted indoles, particularly those bearing halogen and nitro groups, serve as critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In drug discovery and medicinal chemistry, the indole scaffold is a privileged structure. Substituted indoles, particularly those bearing halogen and nitro groups, serve as critical intermediates for synthesizing complex pharmaceuticals [1]. However, determining the exact regiochemistry of electrophilic aromatic substitution or verifying the purity of purchased regioisomers (such as 2-chloro-4-nitro-1H-indole versus its 5-, 6-, or 7-nitro counterparts) presents a significant analytical challenge. Mass spectrometry cannot easily differentiate these isobars without complex MS/MS fragmentation studies.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural elucidation of these isomers [2]. This guide provides an objective, data-driven comparison of the 1 H NMR chemical shifts for 2-chloro-4-nitro-1H-indole and its regioisomers, detailing the mechanistic causality behind the spectral signatures.

The Push-Pull Electronic System

The NMR signatures of these isomers are governed by two competing electronic effects on the indole core:

  • The 2-Chloro Substituent: Exerts an electron-withdrawing inductive effect ( −I ) but an electron-donating resonance effect ( +M ). This slightly shields the adjacent H3 proton, typically resulting in a sharp singlet around 6.6–6.8 ppm [3].

  • The Nitro Group ( −NO2​ ): A powerful electron-withdrawing group via both induction and resonance ( −I,−M ). It severely depletes electron density from its ortho and para positions, reducing the diamagnetic shielding of those protons and shifting their resonance downfield (higher ppm)[2].

Comparative 1 H NMR Data Analysis

The position of the nitro group fundamentally alters the spin system of the benzenoid protons (positions 4, 5, 6, and 7). By analyzing the multiplicity (splitting patterns) and the magnitude of the chemical shifts, each isomer can be definitively identified.

Quantitative Chemical Shift Comparison

The following table summarizes the expected 1 H NMR spectral data for the four regioisomers in DMSO- d6​ at 400 MHz.

RegioisomerH3 (Singlet)Most Deshielded Proton (ortho to NO2​ )Secondary Deshielded ProtonLeast Deshielded ProtonIndole NH (br s)Spin System
2-Chloro-4-nitro ~6.8 ppmH5: ~8.1 ppm (d, J=8.2 Hz)H7: ~7.6 ppm (d, J=7.8 Hz)H6: ~7.3 ppm (t, J=8.0 Hz)~12.2 ppmAM 2​ / ABX
2-Chloro-5-nitro ~6.7 ppmH4: ~8.5 ppm (d, J=2.1 Hz)H6: ~8.1 ppm (dd, J=9.0,2.1 Hz)H7: ~7.4 ppm (d, J=9.0 Hz)~12.0 ppmAMX
2-Chloro-6-nitro ~6.7 ppmH7: ~8.3 ppm (d, J=2.0 Hz)H5: ~8.0 ppm (dd, J=8.8,2.0 Hz)H4: ~7.6 ppm (d, J=8.8 Hz)~12.0 ppmAMX
2-Chloro-7-nitro ~6.6 ppmH6: ~8.2 ppm (d, J=8.0 Hz)H4: ~7.9 ppm (d, J=7.8 Hz)H5: ~7.3 ppm (t, J=7.9 Hz)>12.8 ppmAM 2​ / ABX
Mechanistic Breakdown of Isomer Signatures
  • 2-Chloro-4-nitro-1H-indole: The nitro group at C4 creates a 1,2,3-trisubstituted benzene ring pattern (two doublets and a central triplet). Crucially, the H3 singlet is shifted further downfield (~6.8 ppm) compared to the other isomers. This is caused by the peri-effect —the spatial proximity of the C4 nitro group's magnetic anisotropy deshields the adjacent H3 proton.

  • 2-Chloro-5-nitro-1H-indole: Features an AMX spin system (1,2,4-trisubstituted). The H4 proton is trapped between the pyrrole ring and the nitro group, experiencing extreme deshielding (~8.5 ppm). Because it only has a meta neighbor (H6), it appears as a narrow doublet ( J≈2 Hz).

  • 2-Chloro-6-nitro-1H-indole: Also features an AMX spin system, but here, the H7 proton is the most deshielded (~8.3 ppm) due to its position between the nitro group and the NH. It appears as a narrow meta-coupled doublet.

  • 2-Chloro-7-nitro-1H-indole: Like the 4-nitro isomer, this exhibits a doublet-triplet-doublet pattern. Its defining diagnostic feature is the NH proton . The adjacent C7 nitro group forms a strong intramolecular hydrogen bond (or severe spatial deshielding effect) with the NH, pushing its chemical shift exceptionally far downfield, often exceeding 12.8 ppm.

Structural Identification Workflow

To streamline the identification process in a high-throughput laboratory setting, follow the logical decision tree below. This workflow isolates the spin system first, followed by the specific chemical shift markers.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6) Analyze 7.0 - 8.6 ppm Region SpinSys Determine Spin System (Aromatic Protons) Start->SpinSys AMX AMX System (d, dd, d) 1,2,4-Trisubstituted Benzene SpinSys->AMX 2 ortho, 1 meta coupling A2B AM2 / ABX System (d, t, d) 1,2,3-Trisubstituted Benzene SpinSys->A2B 2 ortho couplings (t) Iso5 2-Chloro-5-nitro-1H-indole Narrow doublet (H4) at ~8.5 ppm AMX->Iso5 Most deshielded is H4 Iso6 2-Chloro-6-nitro-1H-indole Narrow doublet (H7) at ~8.3 ppm AMX->Iso6 Most deshielded is H7 Iso4 2-Chloro-4-nitro-1H-indole H5 doublet at ~8.1 ppm A2B->Iso4 H3 singlet at ~6.8 ppm Iso7 2-Chloro-7-nitro-1H-indole H6 doublet at ~8.2 ppm A2B->Iso7 NH shifted >12.8 ppm

Decision tree for identifying 2-chloro-nitroindole regioisomers via 1H NMR splitting patterns.

Standardized Experimental Protocol for Indole NMR

To ensure high-fidelity, reproducible data, the following self-validating protocol must be used. This methodology prevents artifactual misinterpretation caused by poor shimming, concentration effects, or solvent exchange.

Step 1: Sample Preparation (Self-Validating System)
  • Solvent Selection: Weigh 5–10 mg of the indole compound into a clean vial. Dissolve in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is mandatory because it strongly hydrogen-bonds with the indole NH, preventing rapid proton exchange and allowing the NH signal to be observed as a distinct, quantifiable peak [2].

  • Filtration: Transfer the solution to a 5 mm NMR tube through a glass wool plug to remove paramagnetic particulates that could broaden the lines.

Step 2: Acquisition Parameters
  • Temperature: Equilibrate the probe to 298 K.

  • Tuning & Shimming: Tune the probe to the 1 H frequency. Perform gradient shimming on the deuterium lock signal of DMSO until the lock level is stable.

  • Pulse Sequence: Use a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Relaxation Delay ( D1​ ): Set to a minimum of 2.0 seconds.

    • Causality: Nitroindoles can have long T1​ relaxation times. A sufficient D1​ ensures complete relaxation between scans, allowing for accurate integration values.

  • Scans: Acquire 16 to 64 transients depending on sample concentration.

Step 3: Processing and Internal Validation
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing the resolution of the ~2 Hz meta-couplings.

  • Referencing: Calibrate the spectrum using the internal TMS peak at 0.00 ppm (or the residual DMSO pentet at 2.50 ppm).

  • Self-Validation Check (Integration & Coupling Parity):

    • Integrate the H3 singlet. Set this value to exactly 1.00.

    • The total integral of the remaining benzenoid aromatic region (7.0–8.6 ppm) must equal exactly 3.00 . Any deviation indicates an impurity.

    • Measure the J -couplings. The ortho-coupling measured on the triplet (e.g., H6 in the 4-nitro isomer) must mathematically match the ortho-couplings measured on the adjacent doublets (H5 and H7). If JH5−H6​=8.2 Hz, then the corresponding leg of the H6 triplet must also measure 8.2 Hz.

References

  • The Journal of Organic Chemistry. "Synthesis of a Series of Diaminoindoles." ACS Publications, 2021. URL: [Link]

  • National Center for Biotechnology Information. "2-chloro-1H-indole | C8H6ClN." PubChem Database, CID 640840. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-4-nitro-1H-indole

Here is the comprehensive safety, handling, and operational guide for 2-Chloro-4-nitro-1H-indole, designed for researchers and drug development professionals operating in standard, professionally equipped laboratory envi...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety, handling, and operational guide for 2-Chloro-4-nitro-1H-indole, designed for researchers and drug development professionals operating in standard, professionally equipped laboratory environments.

As a Senior Application Scientist, I emphasize that handling specialized indole derivatives requires moving beyond basic compliance to a mechanistic understanding of chemical risks. 2-Chloro-4-nitro-1H-indole (CAS: 1934634-61-3) is a highly functionalized heterocyclic building block. The presence of both a highly electronegative nitro group and a reactive chloro substituent significantly alters its lipophilicity and potential biological activity compared to the parent indole[1].

Because its long-term toxicological profile is not fully characterized, it must be treated with stringent precautionary measures, assuming it to be a severe irritant, a potential sensitizer, and systemically toxic upon absorption or inhalation [2].

Required Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's physical state (typically a crystalline solid or powder) and its propensity to cross biological barriers. The lipophilic nature of halogenated nitroaromatics means dermal exposure can lead to rapid absorption.

Equipment TypeSpecification StandardMaterial / DetailsMechanistic Justification
Eye Protection ANSI Z87.1 / EN 166Chemical splash goggles (indirect venting).Protects against airborne particulate matter during weighing and accidental solvent splashes during dissolution. Standard safety glasses are insufficient for fine powders.
Hand Protection EN 374Nitrile (Minimum 0.11 mm thickness).Nitrile provides excellent resistance to the organic solvents typically used to dissolve indoles (e.g., DMF, DMSO, DCM). Double-gloving is required during transfer operations.
Body Protection Standard Lab ProtocolFlame-retardant, knee-length lab coat.Prevents contamination of personal clothing. Cuffs must be tucked under the outer glove layer to eliminate exposed skin at the wrists.
Respiratory NIOSH N95/P100Half-mask particulate respirator.Only required if handling outside a certified fume hood. Prevents inhalation of fine crystalline dust, which can cause severe respiratory tract irritation.

Step-by-Step Operational Workflow

To ensure a self-validating safety system, every handling step must be verifiable and designed to minimize aerosolization and dermal contact.

Phase A: Preparation and Weighing
  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm). Do not handle the dry powder on an open bench [3].

  • Static Mitigation: Nitroindoles can carry static charges, causing the powder to "jump" and contaminate the balance area. Use an anti-static gun (zerostat) on the weighing paper or use a grounded metal spatula.

  • Tare-Vessel Method:

    • Place a clean, sealable vial on the analytical balance inside the enclosure.

    • Tare the vial.

    • Carefully transfer the required mass of 2-Chloro-4-nitro-1H-indole into the vial.

    • Cap the vial before removing it from the weighing enclosure to transport it to the reaction setup.

Phase B: Dissolution and Reaction Setup
  • Solvent Addition: Add solvents (e.g., dichloromethane, ethyl acetate) to the capped vial via a syringe through a septum, or carefully open the vial deep within the fume hood.

  • Venting: If the reaction generates heat or gas, ensure the reaction vessel is properly vented through a bubbler or scrubber system appropriate for the specific reaction chemistry.

Spill Response and Disposal Plan

Standardizing disposal and spill response ensures environmental compliance and prevents cross-contamination.

Immediate Spill Response Protocol
  • Isolation: If a powder spill occurs outside the fume hood, immediately isolate the area.

  • Suppression: Do not dry-sweep the powder, as this aerosolizes the chemical. Gently cover the spill with absorbent paper towels.

  • Wetting: Carefully wet the paper towels with a suitable solvent (e.g., a 70% Ethanol/Water mixture) to dissolve and capture the solid without creating dust.

  • Collection: Wipe the area inward from the edges. Place the contaminated towels into a clearly labeled, sealable hazardous waste bag.

  • Secondary Decontamination: Wash the affected surface thoroughly with laboratory detergent and water.

Waste Disposal Routing
  • Solid Waste: Any empty vials, contaminated gloves, or weighing papers must be placed in a solid hazardous waste container labeled "Toxic Organic Solids - Halogenated."

  • Liquid Waste: Because the molecule contains a chlorine atom, all reaction mixtures, washings, and mother liquors containing this compound must be segregated into the Halogenated Organic Waste stream [2]. Mixing halogenated waste with non-halogenated waste can cause dangerous reactions and violates environmental disposal regulations.

Operational Safety Workflow Visualization

The following diagram illustrates the critical decision points and workflow for handling 2-Chloro-4-nitro-1H-indole safely.

SafetyWorkflow Start Start: Handling 2-Chloro-4-nitro-1H-indole PPE Don Required PPE (Goggles, Double Nitrile, Lab Coat) Start->PPE Hood Verify Fume Hood Face Velocity > 100 fpm PPE->Hood Weigh Weighing & Transfer (Tare-Vessel Method) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Standard Decontamination (Wet Wipe Method) Spill->Clean No SpillResponse Spill Response Protocol (Isolate, Wet-Wipe, Contain) Spill->SpillResponse Yes Dispose Hazardous Waste Disposal (Halogenated Stream) Clean->Dispose SpillResponse->Dispose

Caption: Operational workflow and decision matrix for the safe handling and disposal of 2-Chloro-4-nitro-1H-indole.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Laboratory Safety and Health. Available at:[Link]

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